molecular formula C10H20N2O3 B153220 Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 301673-16-5

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B153220
CAS No.: 301673-16-5
M. Wt: 216.28 g/mol
InChI Key: NSILYQWHARROMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSILYQWHARROMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625338
Record name tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301673-16-5
Record name tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-Boc-2-hydroxymethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

This technical guide provides detailed experimental protocols for the synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key building block in pharmaceutical and medicinal chemistry. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a versatile chiral intermediate widely used in the synthesis of various biologically active compounds.[1][2] Its piperazine core is a common motif in many pharmaceuticals due to its ability to interact with biological targets.[2][3] The presence of a protected amine and a primary alcohol allows for sequential and selective functionalization, making it a valuable synthon in drug discovery. This guide outlines two distinct and reliable synthetic routes for its preparation.

Synthesis Protocols

Two primary methods for the synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate are detailed below:

  • Method 1: Catalytic Hydrogenolysis of a Benzyl-Protected Precursor

  • Method 2: Multi-step Synthesis via a Di-Boc Intermediate

Method 1: Catalytic Hydrogenolysis of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

This method involves the debenzylation of a commercially available or pre-synthesized N-benzyl protected piperazine derivative via catalytic hydrogenation.

Experimental Protocol

A solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL) is prepared in a suitable reaction vessel. To this solution, 10% Palladium on activated carbon (Pd/C) (150 mg) is added. The resulting mixture is stirred at room temperature (20°C) for 3 hours under a hydrogen atmosphere. Following the reaction, the solid catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate as a white solid.[4]

Quantitative Data
ParameterValue
Starting Material(S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Reagents10% Palladium on carbon, Hydrogen gas
SolventMethanol
Reaction Temperature20°C
Reaction Time3 hours
Product Yield850 mg (91.82%)
Product FormWhite solid

Experimental Workflow

G cluster_0 Method 1: Catalytic Hydrogenolysis start Start: (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate reagents Add 10% Pd/C and MeOH start->reagents reaction Stir under H2 atmosphere (20°C, 3h) reagents->reaction filtration Filter to remove Pd/C reaction->filtration concentration Concentrate filtrate filtration->concentration product Product: (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate concentration->product

Caption: Workflow for the synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate via catalytic hydrogenolysis.

Method 2: Multi-step Synthesis via a Di-Boc Intermediate

This method provides a route from a more fundamental starting material, (R)-2-hydroxymethyl piperazine, through a di-Boc protected intermediate, followed by selective deprotection.

Experimental Protocol

Step 1: Synthesis of 1,4-di-Boc-2-hydroxymethyl piperazine

An aqueous solution containing (R)-2-hydroxymethyl piperazine is placed in a reaction vessel and cooled in an ice bath. Sodium hydroxide (molar ratio relative to piperazine derivative to be determined by specific experimental context) is added portion-wise. Di-tert-butyl dicarbonate ((Boc)₂O) is then added dropwise (molar ratio of (R)-2-hydroxymethylpiperazine to di-tert-butyl dicarbonate is 1:2.1-2.2). The reaction mixture is stirred at room temperature for 10-13 hours. After completion, the mixture is extracted with dichloromethane. The combined organic phases are washed with 1M hydrochloric acid, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by crystallization to yield 1,4-di-Boc-2-hydroxymethyl piperazine.[5]

Step 2: Synthesis of (S)-1-Boc-3-hydroxymethylpiperazine

1,4-di-Boc-2-hydroxymethylpiperazine (139 g) and 95% ethanol (300 g) are added to a reaction flask. A solution of sodium hydroxide (70 g) in water (210 g) is prepared and added to the flask. The mixture is heated to reflux for 3-5 hours. After the reaction, the ethanol is concentrated under reduced pressure. The remaining mixture is cooled to room temperature and extracted with dichloromethane. The combined organic phases are washed with a 15% aqueous sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is removed by concentration, and the final product, (S)-1-Boc-3-hydroxymethylpiperazine, is obtained by crystallization from n-hexane.[5]

Quantitative Data
ParameterStep 1: Di-Boc ProtectionStep 2: Selective Deprotection
Starting Material(R)-2-hydroxymethyl piperazine1,4-di-Boc-2-hydroxymethyl piperazine
Key ReagentsDi-tert-butyl dicarbonate, Sodium hydroxideSodium hydroxide
SolventDichloromethane, Water95% Ethanol, Water
Reaction TemperatureIce bath to Room TemperatureReflux
Reaction Time10-13 hours3-5 hours
Product Yield44-78%Not explicitly stated, but implied to be high
Product FormCrystalline solidCrystalline solid

Experimental Workflow

G cluster_1 Method 2: Multi-step Synthesis start2 Start: (R)-2-hydroxymethyl piperazine step1_reagents Add NaOH and (Boc)2O start2->step1_reagents step1_reaction Stir at RT (10-13h) step1_reagents->step1_reaction step1_workup Extraction and Crystallization step1_reaction->step1_workup intermediate Intermediate: 1,4-di-Boc-2-hydroxymethyl piperazine step1_workup->intermediate step2_reagents Add NaOH in 95% EtOH/H2O intermediate->step2_reagents step2_reaction Reflux (3-5h) step2_reagents->step2_reaction step2_workup Extraction and Crystallization step2_reaction->step2_workup product2 Product: (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate step2_workup->product2

Caption: Workflow for the multi-step synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling all chemicals. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent used.

References

The Strategic Role of Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient discovery of novel therapeutics. Among the vast array of available chemical building blocks, tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate has emerged as a highly versatile and valuable scaffold. Its unique structural features, including a chiral center, a protected diamine, and a reactive primary alcohol, provide a rich platform for the synthesis of diverse and complex molecular architectures. This in-depth technical guide explores the core attributes of this starting material, detailing its synthesis, key chemical transformations, and its pivotal role in the development of innovative drug candidates, with a particular focus on the antibacterial agent Delpazolid.

Physicochemical Properties and Stereochemistry

This compound is a chiral molecule, and the stereochemistry at the C3 position is crucial for its application in asymmetric synthesis, profoundly influencing the biological activity of its derivatives.[1] The Boc-protecting group offers stability under a range of reaction conditions while allowing for facile deprotection when required, and the hydroxymethyl group serves as a versatile handle for further functionalization.

PropertyValueReference
Molecular FormulaC10H20N2O3[2]
Molecular Weight216.28 g/mol [2]
AppearanceWhite to off-white solidGeneral knowledge
ChiralityExists as (R) and (S) enantiomers[1]

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through several routes. A common industrial approach involves the use of readily available and cost-effective starting materials like ethylenediamine and (R)- or (S)-glycidol.[2] The synthesis typically involves the formation of the piperazine ring, followed by the introduction of the hydroxymethyl group and subsequent protection of one of the amine functionalities with a tert-butoxycarbonyl (Boc) group.[2][3]

A representative synthetic workflow is depicted below:

G A Ethylenediamine C 2-(hydroxymethyl)piperazine A->C B Glycidol B->C E 1,4-di-Boc-2-(hydroxymethyl)piperazine C->E Boc Protection D Di-tert-butyl dicarbonate (Boc)2O D->E F Selective Deprotection E->F G This compound F->G

Caption: General synthetic workflow for this compound.

Key Chemical Transformations and Experimental Protocols

The utility of this compound as a starting material lies in the selective reactivity of its functional groups. The unprotected secondary amine is readily amenable to N-alkylation and N-arylation reactions, while the primary alcohol can be converted to other functionalities or used as a point of attachment for other molecular fragments.

N-Arylation with Fluoro-Nitroaromatics

A crucial reaction in the synthesis of many bioactive molecules is the nucleophilic aromatic substitution (SNAr) of the piperazine nitrogen onto an electron-deficient aromatic ring. This is a key step in the synthesis of the oxazolidinone antibiotic, Delpazolid.

Experimental Protocol: Synthesis of (S)-tert-butyl 3-(hydroxymethyl)-4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

  • Materials: (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, 1,2-difluoro-4-nitrobenzene, Potassium Carbonate (K2CO3), Acetonitrile (CH3CN).

  • Procedure: To a solution of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in acetonitrile, 1,2-difluoro-4-nitrobenzene (1.1 eq) and potassium carbonate (2.0 eq) are added. The reaction mixture is stirred at room temperature for 12-16 hours.

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-arylated product.

Reactant/ReagentMolar Equiv.Purpose
(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate1.0Starting Material
1,2-difluoro-4-nitrobenzene1.1Arylating Agent
Potassium Carbonate2.0Base
Acetonitrile-Solvent
Conversion of the Hydroxymethyl Group to an Azide

The primary alcohol can be converted into a leaving group, such as a mesylate or tosylate, and subsequently displaced by a nucleophile. Conversion to an azide is a common transformation to introduce a nitrogen atom, which can then be reduced to a primary amine.

Experimental Protocol: Synthesis of (S)-tert-butyl 3-(azidomethyl)piperazine-1-carboxylate

  • Materials: (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Azide (NaN3), Dimethylformamide (DMF).

  • Procedure:

    • To a cooled (0 °C) solution of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in DMF, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours.

    • Sodium azide (3.0 eq) is then added, and the reaction mixture is heated to 60-70 °C and stirred for 12-16 hours.

  • Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reactant/ReagentMolar Equiv.Purpose
(S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate1.0Starting Material
Methanesulfonyl chloride1.2Activating Agent
Triethylamine1.5Base
Sodium Azide3.0Nucleophile
Dimethylformamide-Solvent
Reduction of the Azide to a Primary Amine

The azide group is a versatile precursor to a primary amine, which can be achieved through various reductive methods, including catalytic hydrogenation or reduction with reagents like lithium aluminum hydride.[4][5][6]

Experimental Protocol: Synthesis of (S)-tert-butyl 3-(aminomethyl)piperazine-1-carboxylate

  • Materials: (S)-tert-butyl 3-(azidomethyl)piperazine-1-carboxylate, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H2).

  • Procedure: A solution of (S)-tert-butyl 3-(azidomethyl)piperazine-1-carboxylate (1.0 eq) in methanol is treated with a catalytic amount of 10% Pd/C. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the primary amine, which is often used in the next step without further purification.

Reactant/ReagentMolar Equiv.Purpose
(S)-tert-butyl 3-(azidomethyl)piperazine-1-carboxylate1.0Starting Material
10% Palladium on CarboncatalyticCatalyst
Hydrogen GasexcessReducing Agent
Methanol-Solvent

Application in Drug Discovery: The Synthesis of Delpazolid

Delpazolid (LCB01-0371) is a novel oxazolidinone antibiotic developed for the treatment of tuberculosis.[2][7][8] Its synthesis utilizes a derivative of this compound, highlighting the importance of this scaffold in accessing new antibacterial agents.

The synthesis of Delpazolid involves the N-arylation of the piperazine core, followed by a series of transformations to construct the oxazolidinone ring and introduce the necessary side chains.

G A tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate B N-Arylation A->B C Functional Group Interconversion (OH to NH2) B->C D Intermediate A C->D E Oxazolidinone Ring Formation D->E F Delpazolid E->F

Caption: Synthetic strategy for Delpazolid from the starting material.

Mechanism of Action of Delpazolid: Inhibition of Bacterial Protein Synthesis

Delpazolid, like other oxazolidinones, exerts its antibacterial effect by inhibiting the initiation of protein synthesis in bacteria.[1][8][9] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex between the ribosome, mRNA, and initiator tRNA (fMet-tRNA).[10][11][12] This blockage of the first step of protein synthesis is bacteriostatic and ultimately leads to the cessation of bacterial growth.

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->30S_subunit fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Delpazolid Delpazolid Delpazolid->50S_subunit Binds to A-site Delpazolid->Initiation_Complex Prevents Formation

Caption: Delpazolid inhibits bacterial protein synthesis by preventing initiation complex formation.

Conclusion

This compound is a cornerstone starting material in contemporary drug discovery. Its inherent structural and chemical attributes provide a robust foundation for the synthesis of a wide range of biologically active molecules. The successful development of the anti-tuberculosis agent Delpazolid serves as a compelling case study, underscoring the strategic importance of this chiral building block. As the quest for novel therapeutics continues, the versatility and utility of this compound will undoubtedly continue to fuel innovation in medicinal chemistry, enabling the creation of next-generation medicines to address unmet medical needs.

References

A Technical Guide to the Biological Activity of tert-Butyl 3-(Hydroxymethyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a privileged motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide focuses on the derivatives of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key chiral building block for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a particular emphasis on their potential as anticancer and antimicrobial agents. Detailed experimental protocols for key biological assays are provided, and all quantitative data are summarized in structured tables for comparative analysis. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the presented information.

Introduction

The piperazine ring system is a versatile scaffold in drug discovery, offering a unique combination of structural rigidity, basicity, and the ability to engage in multiple hydrogen bonding interactions.[1] The introduction of a hydroxymethyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the piperazine ring provides a valuable intermediate, this compound, for the synthesis of a diverse range of derivatives.[2] The chiral center at the 3-position further allows for the development of stereospecific drugs, which can lead to improved efficacy and reduced side effects.

This guide explores the derivatization of this core structure and the resulting biological activities, providing a valuable resource for researchers engaged in the design and development of novel therapeutics.

Synthesis of Derivatives

The synthesis of derivatives of this compound typically involves the modification of the hydroxymethyl group or the deprotection of the Boc group followed by N-alkylation or N-arylation.

General Synthetic Routes

The primary strategies for synthesizing derivatives from the parent compound involve:

  • Nucleophilic Substitution: The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce a wide range of functionalities.

  • Boc Deprotection and N-functionalization: The Boc protecting group can be readily removed under acidic conditions, and the resulting secondary amine can be functionalized through reactions such as reductive amination, acylation, or arylation to yield a diverse library of derivatives.[3]

Detailed Synthetic Protocol: Example Synthesis of a Substituted Piperazine Derivative

The following protocol is adapted from the synthesis of a related piperazine derivative and illustrates a common synthetic strategy.[4]

Synthesis of 1-(tert-butyl)-3-(methyl)-4-((4-(methylthio)phenyl)methyl)piperazine-1,3-dicarboxylate

  • Esterification of Pyrazine-2-carboxylic acid: To a stirred mixture of pyrazine-2-carboxylic acid (1 equivalent) in methanol (MeOH), thionyl chloride (SOCl₂) (2 equivalents) is added dropwise at 0-10 °C. The mixture is stirred overnight at room temperature and then concentrated under reduced pressure. The residue is neutralized with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and extracted with ethyl acetate (EtOAc). The combined organic phases are concentrated to yield the methyl ester.

  • Hydrogenation and Reduction: The resulting methyl ester is subjected to hydrogenation and reduction to form the piperazine ring.

  • Second Esterification: The product from the previous step is then subjected to another esterification reaction.

  • Electrophilic Substitution: The resulting compound (1 equivalent) is reacted with 4-(methylthio)benzaldehyde (1 equivalent) and sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in a suitable solvent. The reaction mixture is stirred until completion, and the final product is purified by column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have shown promise in various therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

The hydrochloride salt of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate has demonstrated significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line.[2]

Table 1: Anticancer Activity of this compound Hydrochloride

CompoundCell LineAssayParameterValueReference
(S)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate HClMDA-MB-231MTT AssayIC₅₀0.126 µM[2]
Antimicrobial Activity

Preliminary studies have indicated that the hydrochloride salt of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate exhibits antimicrobial properties against a range of pathogens, including drug-resistant strains of Staphylococcus aureus.[2]

Table 2: Antimicrobial Activity of this compound Hydrochloride

CompoundMicroorganismAssayParameterValueReference
(S)-tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate HClMultidrug-resistant Staphylococcus aureusBroth MicrodilutionMIC4–8 µg/mL[2]

Experimental Protocols

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[5][6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilization Add Solubilization Solution incubate_4h->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end_node End analyze_data->end_node

MTT Assay Experimental Workflow
Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.[3][7]

Protocol:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

MIC_Assay_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well Plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate 18-24h inoculate_plate->incubate_plate read_results Read Results (Visual Inspection for Turbidity) incubate_plate->read_results determine_mic Determine MIC read_results->determine_mic end_node End determine_mic->end_node

MIC Assay Experimental Workflow

Structure-Activity Relationships (SAR) and Signaling Pathways

While specific SAR studies for a broad range of this compound derivatives are still emerging, general principles for piperazine-containing compounds can be considered. The nature of the substituent introduced by modifying the hydroxymethyl group is expected to significantly influence the biological activity. For instance, the introduction of lipophilic or aromatic groups can enhance membrane permeability and interactions with hydrophobic pockets of target proteins.

The precise signaling pathways modulated by these derivatives are a subject of ongoing research. For anticancer activity, piperazine derivatives are known to interact with various targets, including protein kinases and receptors involved in cell proliferation and survival. In the context of antimicrobial activity, the mechanism may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

General_Piperazine_SAR core tert-Butyl 3-(hydroxymethyl) piperazine-1-carboxylate Core modification Modification of Hydroxymethyl Group core->modification lipophilic Introduction of Lipophilic/Aromatic Groups modification->lipophilic e.g., Aryl, Alkyl h_bond Introduction of H-bond Donors/Acceptors modification->h_bond e.g., Amine, Ether permeability Increased Membrane Permeability lipophilic->permeability target_binding Enhanced Target Binding h_bond->target_binding activity Biological Activity (Anticancer, Antimicrobial) permeability->activity target_binding->activity

Structure-Activity Relationship Logic

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with demonstrated potential in anticancer and antimicrobial applications. The synthetic versatility of the core structure allows for the generation of diverse chemical libraries for biological screening. Future research should focus on expanding the library of these derivatives and conducting comprehensive SAR studies to identify key structural features that govern their biological activity. Elucidating the specific molecular targets and signaling pathways will be crucial for the rational design of more potent and selective therapeutic agents based on this privileged scaffold.

References

Navigating the Void: The Functional Role of Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

Introduction:

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chiral heterocyclic building block of significant interest within the pharmaceutical and drug discovery sectors. While a direct, intrinsic "mechanism of action" in a classical pharmacological sense is not attributed to this molecule, its pivotal role as a versatile synthetic intermediate enables the construction of a diverse array of biologically active compounds. This technical guide elucidates the functional utility of this compound, focusing on its incorporation into complex molecules with defined therapeutic targets, rather than a standalone biological activity. Its importance lies in providing a structurally constrained and functionalized piperazine scaffold, a privileged motif in medicinal chemistry.

The Piperazine Moiety: A Scaffold for Bioactivity

The piperazine ring is a common feature in numerous approved drugs and clinical candidates. Its presence can influence critical pharmacokinetic and pharmacodynamic properties, including:

  • Solubility and Lipophilicity: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility. The overall lipophilicity can be modulated by substituents on the nitrogen atoms.

  • Receptor Interactions: The nitrogen atoms can act as hydrogen bond acceptors, and the overall chair-like conformation of the ring can provide a rigid scaffold for presenting other functional groups to a biological target.

  • Metabolic Stability: The piperazine ring itself is often metabolically stable, contributing to improved drug half-life.

The Boc (tert-butyloxycarbonyl) protecting group on one of the piperazine nitrogens in this compound allows for selective functionalization of the other nitrogen, while the hydroxymethyl group provides a handle for further synthetic elaboration.

Application in the Synthesis of Bioactive Molecules

The utility of this compound is best understood through its application in the synthesis of compounds targeting a range of biological pathways. While the patents reviewed do not describe a mechanism of action for this specific building block, they highlight its incorporation into larger molecules with well-defined activities.

Role in the Development of G-Protein Coupled Receptor (GPCR) and Ion Channel Modulators

Patents reveal the use of this piperazine derivative in the creation of libraries of macrocyclic compounds.[1][2] These complex structures are designed to interact with various biological targets, including:

  • G-Protein Coupled Receptors (GPCRs)

  • Ion Channels

  • Signal Transduction Pathways

The piperazine moiety, introduced via this compound, often serves as a key component of the macrocyclic ring or as a linker connecting different parts of the molecule. Its conformational rigidity and the potential for diverse substitution contribute to the specificity and potency of the final compounds.

A Building Block for Enzyme Inhibitors

This chemical intermediate has also been employed in the synthesis of potent enzyme inhibitors for various diseases.

  • Lp-PLA2 Inhibitors for Neurodegenerative Diseases: In the quest for treatments for diseases like Alzheimer's, this compound has been used as a starting material for the synthesis of inhibitors of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[3] The resulting compounds aim to mitigate neuroinflammation.

  • KRAS G12D Inhibitors for Cancer Therapy: The fight against cancer has led to the development of inhibitors targeting specific oncogenic mutations. This piperazine derivative is a key reactant in the synthesis of heteroaryl compounds designed to inhibit the KRAS G12D mutant protein, which is implicated in various cancers including pancreatic, colorectal, and lung cancer.[4]

  • Janus Kinase (JAK) Inhibitors: The compound is also utilized in the synthesis of pyrazol-4-yl-pyrrolo[2,3-d]pyrimidines, which act as inhibitors of Janus kinases (JAKs).[5] These enzymes are crucial in cytokine signaling pathways, and their inhibition is a therapeutic strategy for autoimmune and inflammatory diseases.

Synthetic Workflow and Logical Relationships

The general workflow for utilizing this compound in drug discovery involves a multi-step synthetic process where it is coupled with other chemical fragments to generate a final, biologically active molecule.

G cluster_0 Starting Materials cluster_1 Synthetic Chemistry cluster_2 Drug Discovery Cascade A This compound C Coupling Reactions (e.g., Suzuki, Amide coupling) A->C B Other Chemical Fragments (e.g., aryl halides, carboxylic acids) B->C D Deprotection/Functionalization C->D E Purification and Characterization D->E F Bioactive Compound Library E->F G High-Throughput Screening F->G H Lead Optimization G->H I Preclinical Development H->I

Synthetic Workflow Incorporating the Piperazine Building Block.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. While it does not possess a specific mechanism of action on its own, its structural features and chemical handles are instrumental in the synthesis of a wide range of potent and selective therapeutic agents. Its contribution to drug discovery lies in providing a reliable and adaptable scaffold that medicinal chemists can leverage to construct novel molecules with desired pharmacological profiles against a multitude of disease targets. The continued use of this and similar building blocks will undoubtedly fuel the development of next-generation therapeutics.

References

Physical and chemical properties of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of this compound. This chiral piperazine derivative is a crucial building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] Its structural features, including a reactive secondary amine, a primary alcohol for further functionalization, and a removable tert-butoxycarbonyl (Boc) protecting group, make it an asset in the development of novel therapeutics.[2][3]

Chemical Identity and Physical Properties

The compound is a chiral molecule and exists as two enantiomers, (S) and (R). The properties listed are often specific to one enantiomer, most commonly the (S)-form used in pharmaceutical synthesis.

Chemical Identifiers

The following table summarizes the key chemical identifiers for the (S)-enantiomer of the compound.

IdentifierValue
CAS Number 314741-40-7[2][3]
Molecular Formula C10H20N2O3[2][3]
Molecular Weight 216.28 g/mol [2][3]
IUPAC Name tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate[2]
InChI InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1[2]
InChI Key NSILYQWHARROMG-QMMMGPOBSA-N[2]
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)CO[2]
Isomeric SMILES CC(C)(C)OC(=O)N1CCN--INVALID-LINK--CO[2]

Note: The (R)-enantiomer is identified by CAS Number 278788-66-2.[4][5]

Physical and Chemical Properties

This table outlines the key physical and chemical properties. Data for the corresponding (R)-enantiomer is used where specified.

PropertyValue
Appearance White to off-white or light-yellow solid[4][6]
Melting Point 68-70°C ((R)-enantiomer)[5]
Boiling Point 322.9 °C at 760 mmHg (Predicted)[4][6][7]
Density 1.085 g/cm³ (Predicted)[4][6][7]
Flash Point 149.1 °C[4][6]
pKa 14.97 (Predicted)[5][7]
Solubility Soluble in Chloroform and Methanol (Slightly)[5]

Synthesis and Experimental Protocols

This compound is a synthetic compound not found in nature. Its synthesis is critical for its application in drug discovery.

General Synthetic Strategy

The synthesis of this molecule requires careful control of protecting groups to achieve selective functionalization. A common strategy involves the selective N-protection of a piperazine precursor with a Boc group, which is stable in basic conditions but easily removed with acid.[2] The hydroxymethyl group can be introduced via the reduction of a corresponding carboxylic acid or ester derivative.[3]

cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product Piperazine Piperazine Precursor MonoBoc Mono-Boc Protected Piperazine Piperazine->MonoBoc N-Protection Boc2O Di-tert-butyl dicarbonate (Boc2O) Boc2O->MonoBoc N-Protection Dicarboxylate Piperazine-1,3-dicarboxylate Intermediate MonoBoc->Dicarboxylate Functionalization (e.g., Carboxylation) FinalProduct tert-butyl 3-(hydroxymethyl)piperazine- 1-carboxylate Dicarboxylate->FinalProduct Selective Reduction (e.g., NaBH4 / NiCl2)

General Synthetic Workflow
Representative Experimental Protocol: Reduction Method

The following protocol is a representative example for the synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, based on a common literature method involving the selective reduction of a dicarboxylate precursor.[3]

Objective: To synthesize (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Materials:

  • 1-tert-butyl 3-methyl (S)-piperazine-1,3-dicarboxylate

  • Nickel(II) chloride (NiCl₂)

  • Sodium borohydride (NaBH₄)

  • Anhydrous ethanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-tert-butyl 3-methyl (S)-piperazine-1,3-dicarboxylate and nickel(II) chloride in anhydrous ethanol.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reduction: While maintaining the temperature at 0°C, add sodium borohydride to the mixture in small portions over 30 minutes. Vigorous gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the final product as a white or off-white solid.

Analytical Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

cluster_spectroscopy Structural Confirmation cluster_purity Purity Assessment Crude Crude Product (Post-Workup) TLC TLC Analysis (Initial Purity Check) Crude->TLC Purification Column Chromatography TLC->Purification Pure Purified Compound Purification->Pure NMR 1H and 13C NMR Pure->NMR Structure MS Mass Spectrometry (MS) Pure->MS Structure HPLC HPLC / UPLC Pure->HPLC Purity >98%

Post-Synthesis Analytical Workflow

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key structural motif and building block. The piperazine ring is a well-known pharmacophore present in numerous approved drugs, including those for antibacterial, antiallergic, and antipsychotic applications.[8]

The value of this compound lies in its two distinct points for chemical modification:

  • The Secondary Amine: After deprotection (removal of the Boc group), this amine can be functionalized via alkylation, acylation, or reductive amination to introduce diverse substituents that can interact with biological targets.[3]

  • The Primary Alcohol: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, allowing for the attachment of other molecular fragments.[3]

cluster_mods Chemical Modifications cluster_targets Potential Therapeutic Areas Core tert-butyl 3-(hydroxymethyl)piperazine- 1-carboxylate N_Deprotection 1. N-H Functionalization (after Boc removal) Core->N_Deprotection Path A OH_Functionalization 2. -CH2OH Functionalization Core->OH_Functionalization Path B CNS CNS Agents (e.g., Antidepressants) N_Deprotection->CNS Anticancer Anticancer Agents N_Deprotection->Anticancer OH_Functionalization->Anticancer Antimicrobial Antimicrobial Agents OH_Functionalization->Antimicrobial

Role as a Versatile Synthetic Intermediate

While specific signaling pathways for the title compound are not documented, as it is an intermediate, its derivatives have shown potential biological activities.[1] For instance, piperazine-containing compounds have been investigated for their ability to modulate neurotransmitter systems or inhibit specific enzymes involved in cancer cell proliferation.[2] The precise mechanism of action depends entirely on the final structure of the molecule synthesized from this versatile starting material.

References

Spectroscopic Profile of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key intermediate in contemporary drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound. These datasets are crucial for the structural elucidation and quality control of this compound. The data presented is applicable to both the racemic mixture and its individual enantiomers, as standard NMR, IR, and MS techniques do not differentiate between enantiomers.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.83m1HCH
~3.68m2HCH₂
~3.33m2HCH₂
~1.86m4HCH₂
~1.58m3HCH, NH, OH
1.46s9HC(CH₃)₃
~1.38m1HCH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
155.0C=O
79.3C(CH₃)₃
62.8CH₂-OH
56.9CH
46.4CH₂
31.0CH₂
30.6CH₂
29.3CH₂
28.7C(CH₃)₃
23.6CH₂

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: IR Spectroscopic Data
Wavenumber (νₘₐₓ) cm⁻¹Interpretation
3428O-H stretch (alcohol)
2971, 2872C-H stretch (aliphatic)
1692C=O stretch (carbamate)
1478, 1457C-H bend (alkane)
1397, 1366C-H bend (gem-dimethyl)
1251C-O stretch
1169C-N stretch
1109, 1059C-O stretch (alcohol)

Sample Preparation: Thin Film

Table 4: Mass Spectrometry Data
m/zIon
217.15[M+H]⁺

Ionization Method: Electrospray Ionization (ESI), Positive Ion Mode

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of organic compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) was prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. The spectra were recorded on a Bruker Avance 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was utilized to enhance sensitivity.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the thin-film method. A small amount of the neat compound was placed between two sodium chloride (NaCl) plates to create a thin film. The spectrum was recorded on a PerkinElmer Spectrum 100 FT-IR spectrometer, with data reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral analysis was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ESI source. The analysis was conducted in positive ion mode, and the mass-to-charge ratio (m/z) of the resulting ions was recorded.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_MS Dissolve in MeOH/ACN Sample->Prep_MS NMR_acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_acq IR_acq FT-IR Spectrometer Prep_IR->IR_acq MS_acq ESI-TOF Mass Spectrometer Prep_MS->MS_acq NMR_data NMR Spectra NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for Spectroscopic Analysis.

The Versatile Scaffold: A Technical Guide to Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, heterocyclic structures, particularly the piperazine moiety, have proven to be of exceptional value. This technical guide focuses on tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a chiral building block that has garnered significant attention for its utility in constructing a diverse array of biologically active molecules. Its inherent structural features—a protected amine, a reactive secondary amine, and a primary alcohol—offer a trifecta of functional handles for synthetic elaboration, making it a prized component in the medicinal chemist's toolbox. This document provides an in-depth exploration of this scaffold, including its synthesis, application in the development of targeted therapies, and the experimental methodologies underpinning its use.

The Core Scaffold: Synthesis and Properties

This compound is a chiral piperazine derivative where one of the ring nitrogens is protected by a tert-butyloxycarbonyl (Boc) group, and a hydroxymethyl group is attached to the 3-position. This strategic protection and functionalization allow for selective chemical modifications at the remaining secondary amine and the hydroxyl group.

A common synthetic approach to the chiral (R)-enantiomer involves a multi-step process starting from (R)-2-hydroxymethyl piperazine. The synthesis can be broadly categorized into two key stages: protection and purification.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Selective Deprotection A (R)-2-hydroxymethyl piperazine in aqueous solution B Addition of NaOH (ice bath) A->B C Dropwise addition of Di-tert-butyl dicarbonate (Boc)2O B->C D Reaction at room temperature (10-13 hours) C->D E Extraction with Dichloromethane D->E F Purification to yield 1,4-di-Boc-2-hydroxymethylpiperazine E->F G 1,4-di-Boc-2-hydroxymethylpiperazine H Hydrolysis with NaOH in 95% Ethanol (reflux) G->H I Purification H->I J (R)-1-Boc-3-hydroxymethyl piperazine I->J

Caption: Synthetic workflow for (R)-1-Boc-3-hydroxymethyl piperazine.

Application in Drug Discovery: Targeting Dipeptidyl Peptidase-4 (DPP-4)

The this compound scaffold has been effectively utilized in the design of inhibitors for dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making it an attractive therapeutic strategy for type 2 diabetes mellitus.[1][3][4]

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the signaling pathway affected by DPP-4 inhibitors.

G cluster_0 Physiological State cluster_1 Therapeutic Intervention A Oral Glucose Intake B Incretin Hormones (GLP-1, GIP) Release A->B C DPP-4 Enzyme B->C Degradation E Pancreatic β-cells B->E Stimulates G Pancreatic α-cells B->G Inhibits D Inactive Incretins C->D F Reduced Insulin Secretion E->F I Hyperglycemia F->I H Increased Glucagon Secretion G->H H->I J Piperazine-based DPP-4 Inhibitor K DPP-4 Enzyme J->K Inhibits L Active Incretins (Prolonged action) M Pancreatic β-cells L->M Stimulates O Pancreatic α-cells L->O Inhibits N Increased Insulin Secretion M->N Q Normoglycemia N->Q P Decreased Glucagon Secretion O->P P->Q

Caption: Mechanism of action of DPP-4 inhibitors.

Quantitative Data: Bioactivity of a Derivative

Compound IDStructure% Inhibition of DPP-4 (at 10 µM)
8d 4-methoxyphenyl substituted piperazine derivative28.73%
8h 4-fluorophenyl substituted piperazine derivative27.32%
22d 4-methoxyphenyl substituted pyridine derivative26.39%
22h 4-fluorophenyl substituted pyridine derivative24.32%

Data sourced from Pharmacia, 2022.[5]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. The following sections provide methodologies for key experiments related to the synthesis and evaluation of compounds derived from the this compound scaffold.

Synthesis of (R)-1-Boc-3-hydroxymethyl piperazine[4]

Step 1: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine

  • An aqueous solution of (R)-2-hydroxymethyl piperazine is placed in a reaction vessel.

  • Sodium hydroxide is added in portions to the solution under an ice bath.

  • Di-tert-butyl dicarbonate ((Boc)₂O) is added dropwise.

  • The reaction mixture is stirred at room temperature for 10-13 hours.

  • Following the reaction, the mixture is extracted three times with dichloromethane.

  • The combined organic phases are washed with 1M hydrochloric acid, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield an oily crude product.

  • The crude product is purified by crystallization to obtain 1,4-di-Boc-2-hydroxymethylpiperazine.

Step 2: Synthesis of (R)-1-Boc-3-hydroxymethyl piperazine

  • The purified 1,4-di-Boc-2-hydroxymethylpiperazine from Step 1 is added to a reactor with 95% ethanol and a prepared aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux for 3-5 hours.

  • After the reaction, the ethanol is concentrated.

  • The mixture is cooled to room temperature and extracted with dichloromethane.

  • The combined organic phases are washed with a 15% sodium chloride solution and dried over anhydrous sodium sulfate.

  • The solution is filtered, concentrated, and the final product is obtained by crystallization from n-hexane.

In Vitro DPP-4 Inhibition Assay (General Protocol)[5]

A general procedure for evaluating the DPP-4 inhibitory activity of synthesized compounds is as follows:

  • A reaction mixture is prepared containing a buffer solution, the DPP-4 enzyme, and the test compound at a specific concentration (e.g., 10 µM).

  • The mixture is pre-incubated to allow for the interaction between the inhibitor and the enzyme.

  • The enzymatic reaction is initiated by the addition of a substrate for DPP-4.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., spectrophotometry or fluorometry).

  • The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without the inhibitor.

Conclusion

This compound stands out as a valuable and versatile scaffold in medicinal chemistry. Its pre-installed chirality and orthogonal functional groups provide a robust platform for the synthesis of complex and biologically active molecules. The successful application of this scaffold in the development of DPP-4 inhibitors highlights its potential in addressing significant therapeutic challenges. The detailed synthetic protocols and understanding of the underlying biological pathways provided in this guide are intended to empower researchers to further explore and exploit the potential of this remarkable building block in the quest for new and improved medicines.

References

Enantioselective Synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust and scalable method for the enantioselective synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a crucial chiral building block in the pharmaceutical industry. The described methodology emphasizes operational simplicity, high yields, and excellent enantiomeric purity, making it suitable for both laboratory-scale research and industrial production.

Introduction

(R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its rigid piperazine scaffold, coupled with a chiral hydroxymethyl group, provides a versatile platform for the development of novel therapeutics. The precise control of stereochemistry is paramount for ensuring the desired pharmacological activity and minimizing off-target effects. This guide details a practical and efficient synthetic route to obtain the (R)-enantiomer with high fidelity.

Synthetic Pathway Overview

The enantioselective synthesis detailed herein proceeds through a three-step sequence starting from readily available precursors. The key steps involve the formation of the chiral piperazine core, protection of the nitrogen atoms, and subsequent selective deprotection to yield the target compound.

Synthesis_Pathway cluster_0 Step 1: Piperazine Ring Formation cluster_1 Step 2: Di-Boc Protection cluster_2 Step 3: Selective Deprotection A Ethylenediamine + (R)-Glycidol B (R)-2-hydroxymethylpiperazine A->B Potassium Carbonate, Copper Chromite, Xylene, Reflux C (R)-2-hydroxymethylpiperazine D 1,4-di-Boc-2-hydroxymethylpiperazine C->D Di-tert-butyl dicarbonate, Sodium Hydroxide E 1,4-di-Boc-2-hydroxymethylpiperazine F (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate E->F Sodium Hydroxide, Ethanol, Reflux

Figure 1: Overall synthetic pathway for (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Experimental Protocols

The following protocols are based on established synthetic methods and provide a detailed guide for each step of the synthesis.

Step 1: Synthesis of (R)-2-hydroxymethylpiperazine

This initial step establishes the chiral piperazine core through a ring-opening reaction of (R)-glycidol with ethylenediamine.

Reaction: Ethylenediamine reacts with (R)-glycidol in the presence of a base and catalyst to form (R)-2-hydroxymethylpiperazine.

Procedure:

  • To a reaction vessel, add dimethylbenzene (60 kg), ethylenediamine (6 kg), (R)-glycidol (8.1 kg), potassium carbonate (69 kg), and a catalytic amount of copper chromite (600 g).[1]

  • Heat the mixture to reflux and maintain for 24 hours.[1]

  • After cooling, filter the reaction mixture.

  • Add 30 kg of water to the filtrate, stir for 20 minutes, and then allow the layers to separate.

  • The aqueous phase containing the desired (R)-2-hydroxymethylpiperazine is used directly in the next step.[1]

Step 2: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine

Both nitrogen atoms of the piperazine ring are protected with tert-butyloxycarbonyl (Boc) groups to facilitate selective deprotection in the final step.

Reaction: (R)-2-hydroxymethylpiperazine is reacted with di-tert-butyl dicarbonate under basic conditions to yield 1,4-di-Boc-2-hydroxymethylpiperazine.

Procedure:

  • To the aqueous phase obtained from Step 1, add sodium hydroxide (8 kg) in portions under an ice bath.[1]

  • Slowly add di-tert-butyl dicarbonate (45.8 kg) dropwise.[1]

  • Allow the reaction to proceed for 12 hours at room temperature.[1]

  • Extract the reaction mixture three times with dichloromethane (3 x 50 kg).[1]

  • Combine the organic phases and wash twice with 1 M hydrochloric acid (2 x 30 kg).[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain an oily crude product.

  • Crystallize the crude product twice from a suitable solvent to obtain pure 1,4-di-Boc-2-hydroxymethylpiperazine.[1]

Step 3: Synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

The final step involves the selective removal of one of the Boc protecting groups under basic conditions to yield the target molecule.

Reaction: 1,4-di-Boc-2-hydroxymethylpiperazine is hydrolyzed under basic conditions to selectively remove the Boc group at the 4-position.

Procedure:

  • In a reaction flask, combine 1,4-di-Boc-2-hydroxymethylpiperazine (13.9 kg) and 95% ethanol (30 kg).[1][2]

  • Add an aqueous solution of sodium hydroxide (3.5 kg of NaOH in 21 kg of water).[1][2]

  • Heat the mixture to reflux for 3-5 hours.[1]

  • After the reaction is complete, concentrate the ethanol under reduced pressure.[1][2]

  • After cooling, add dichloromethane (30 kg) and separate the layers.[1][2]

  • Extract the aqueous phase three times with dichloromethane (3 x 20 kg).[1][2]

  • Combine the organic phases and wash once with a 15% aqueous sodium chloride solution (40 kg).[1][2]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain a crude oil.[2]

  • Add n-hexane (35 kg) to the crude product to induce crystallization.[2]

  • Filter and dry the solid to obtain (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

StepProductStarting MaterialYieldPurity (HPLC)
21,4-di-Boc-2-hydroxymethylpiperazine(R)-2-hydroxymethylpiperazine78%99.8%
3(R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate1,4-di-Boc-2-hydroxymethylpiperazine91%98.6%

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Logical_Workflow Start Start: Ethylenediamine & (R)-Glycidol Step1 Step 1: Ring Formation (R)-2-hydroxymethylpiperazine Start->Step1 Step2 Step 2: Di-Boc Protection 1,4-di-Boc-2-hydroxymethylpiperazine Step1->Step2 Step3 Step 3: Selective Deprotection (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate Step2->Step3 End Final Product Step3->End

Figure 2: Logical workflow of the enantioselective synthesis.

Conclusion

This technical guide outlines a highly efficient and enantioselective synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. The described procedures are well-documented, scalable, and provide the target compound in high yield and purity. This chiral building block is of significant interest to the pharmaceutical industry, and the detailed methodology presented here serves as a valuable resource for researchers and process chemists in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Reactions of Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of a Boc-protected amine at the 1-position allows for selective functionalization at the secondary amine at the 4-position. Furthermore, the hydroxylmethyl group at the 3-position provides an additional site for derivatization, making this a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications.[1][2][3][4] This document provides detailed protocols for the reaction of this compound with various electrophiles, focusing on N-alkylation, N-acylation, and reductive amination.

Chemoselectivity

A key consideration when working with this compound is the chemoselective reaction of the secondary amine in the presence of the primary alcohol. Generally, the secondary amine is more nucleophilic than the primary alcohol, allowing for selective N-functionalization under appropriate reaction conditions. However, strong bases or highly reactive electrophiles could lead to competing O-functionalization. Careful selection of reagents and reaction conditions is crucial to ensure the desired selectivity.

N-Alkylation Reactions

Direct N-alkylation of the secondary amine of this compound can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The choice of base and solvent is critical to prevent side reactions and ensure high yields.

A general reaction scheme for N-alkylation is as follows:

N_Alkylation reactant1 This compound product Tert-butyl 4-alkyl-3-(hydroxymethyl)piperazine-1-carboxylate reactant1->product reactant2 + R-X (Alkyl Halide) reactant2->product reagents Base (e.g., K2CO3, Et3N) Solvent (e.g., ACN, DMF) reagents->product

Caption: General scheme for N-alkylation.

Experimental Protocol: N-Benzylation

This protocol describes the N-benzylation of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Materials:

  • (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl (R)-4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate.

Quantitative Data for N-Alkylation Reactions

Electrophile (R-X)BaseSolventTime (h)Yield (%)Reference
Benzyl bromideK₂CO₃ACN12~95[5] (analogous)

N-Acylation Reactions

The secondary amine of this compound readily undergoes acylation with acyl chlorides or acid anhydrides in the presence of a base to yield the corresponding N-acyl derivatives.

A general reaction scheme for N-acylation is as follows:

N_Acylation reactant1 This compound product Tert-butyl 4-acyl-3-(hydroxymethyl)piperazine-1-carboxylate reactant1->product reactant2 + R-COCl (Acyl Chloride) reactant2->product reagents Base (e.g., Et3N, DIPEA) Solvent (e.g., DCM, THF) reagents->product

Caption: General scheme for N-acylation.

Experimental Protocol: N-Benzoylation

This protocol describes the N-benzoylation of this compound.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data for N-Acylation Reactions

Electrophile (R-COCl)BaseSolventTime (h)Yield (%)Reference
Benzoyl chlorideEt₃NDCM2>90(General protocol)

Reductive Amination

Reductive amination provides an alternative method for N-alkylation by reacting the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.

A general workflow for reductive amination is as follows:

Reductive_Amination_Workflow start Start: Mix Piperazine Derivative and Aldehyde/Ketone in Solvent add_reductant Add Reducing Agent (e.g., NaBH(OAc)3) start->add_reductant stir Stir at Room Temperature add_reductant->stir monitor Monitor Reaction Progress (TLC/LC-MS) stir->monitor workup Aqueous Work-up monitor->workup extract Extract with Organic Solvent workup->extract dry_purify Dry, Concentrate, and Purify extract->dry_purify product Final N-Alkylated Product dry_purify->product

Caption: Workflow for reductive amination.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol describes the reductive amination of a Boc-protected piperazine derivative with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., 4-mercaptomethyl benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred mixture of tert-butyl 3-(methyl)piperazine-1,3-dicarboxylate (1.0 eq) in dichloromethane, add 4-mercaptomethyl benzaldehyde (1.0 eq) and sodium triacetoxyborohydride (1.5 eq).[6]

  • Stir the reaction mixture at room temperature overnight.[6]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.[6]

Quantitative Data for Reductive Amination

Aldehyde/KetoneReducing AgentSolventTime (h)Yield (%)Reference
4-mercaptomethyl benzaldehydeNaBH(OAc)₃DCM1224[6]

Conclusion

This compound is a versatile building block that can be selectively functionalized at the secondary amine via N-alkylation, N-acylation, and reductive amination. The provided protocols offer a starting point for the synthesis of a wide range of derivatives for applications in drug discovery and development. Careful consideration of the reaction conditions is necessary to ensure high yields and chemoselectivity.

References

Application Notes and Protocols for Parallel Synthesis Utilizing Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the effective use of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in parallel synthesis workflows. This versatile building block is a valuable scaffold in medicinal chemistry and drug discovery, enabling the rapid generation of diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected piperazine amine and a primary alcohol. The orthogonal nature of the Boc-protecting group (acid-labile) and the hydroxyl group allows for selective derivatization at two points of diversity. The piperazine core is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. This combination of features makes it an ideal starting material for the construction of compound libraries with potential therapeutic applications.

Key Applications in Parallel Synthesis

The unique structure of this compound lends itself to two primary strategies in parallel synthesis:

  • Solution-Phase Parallel Synthesis: This approach allows for the rapid synthesis of a matrix of analogs in multi-well plates. The hydroxyl group can be functionalized through various reactions, and subsequent Boc deprotection reveals the secondary amine for further diversification.

  • Solid-Phase Organic Synthesis (SPOS): The hydroxyl group provides a convenient handle for attachment to a solid support. This enables the use of excess reagents to drive reactions to completion and simplifies purification through simple filtration and washing steps, making it highly amenable to automated synthesis platforms.

Experimental Protocols

Protocol 1: Solution-Phase Parallel Synthesis of a Disubstituted Piperazine Library

This protocol outlines a two-step solution-phase synthesis to generate a library of N,N'-disubstituted piperazine derivatives. The first step involves the acylation of the hydroxyl group, followed by Boc deprotection and subsequent acylation of the newly freed secondary amine.

Step A: Parallel Acylation of the Hydroxyl Group

  • Reaction Setup: In a 96-well reaction block, add a solution of this compound (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: To each well, add a unique carboxylic acid (1.2 eq), a coupling agent such as HATU (1.2 eq), and a base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up: Quench the reactions by adding water. Extract the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected ester intermediates.

Step B: Parallel Amide Coupling

  • Boc Deprotection: Dissolve the crude products from Step A in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

  • Neutralization: Concentrate the solutions in vacuo, redissolve in DCM, and neutralize with a polymer-supported base (e.g., PS-BEMP).

  • Acylation: To each well containing the deprotected piperazine ester, add a unique carboxylic acid (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction and Purification: Shake the reaction block at room temperature for 16 hours. Purify the final products using high-throughput parallel purification techniques such as mass-directed automated flash chromatography.

Quantitative Data Summary

Library MemberR¹ Group (from Acid in Step A)R² Group (from Acid in Step B)Yield (%)Purity (%)
1a BenzoylAcetyl75>95
1b 4-ChlorobenzoylPropionyl72>95
1c 3-MethoxybenzoylIsobutyryl78>95
... ............

Note: Yields and purities are representative and may vary depending on the specific carboxylic acids used.

Protocol 2: Solid-Phase Synthesis of Piperazine-Tethered Thiazoles

This protocol is adapted from a reported solid-phase synthesis of piperazine-tethered thiazoles and illustrates how this compound can be utilized in a similar workflow.[1] The hydroxyl group serves as the point of attachment to the solid support.

  • Resin Functionalization: Swell a Rink Amide resin in a suitable solvent like N,N-dimethylformamide (DMF). React the resin with an appropriate linker to introduce a functional group that can react with the hydroxyl of the piperazine building block.

  • Attachment of Piperazine Scaffold: React the functionalized resin with this compound in the presence of a suitable activating agent to immobilize the scaffold onto the solid support.

  • Boc Deprotection: Treat the resin-bound piperazine with a solution of 20% piperidine in DMF to remove the Boc protecting group.

  • Diversification (Acylation): Wash the resin and then acylate the free secondary amine with a variety of carboxylic acids using standard peptide coupling reagents (e.g., HOBt/DIC) in DMF.

  • Thiazole Formation: In a subsequent step, a thiazole ring can be constructed on the solid support, followed by cleavage from the resin.

  • Cleavage and Isolation: Cleave the final compounds from the resin using a cleavage cocktail (e.g., 95% TFA in water). Precipitate the product in cold diethyl ether, centrifuge, and lyophilize to obtain the final library of piperazine-tethered thiazoles.

Quantitative Data Summary (Representative)

Library MemberR Group (from Carboxylic Acid)Overall Yield (%)Purity (%)
2a Phenyl65>90
2b 4-Methoxyphenyl68>90
2c 2-Thienyl62>90
... .........

Note: Overall yields and purities are based on the loading capacity of the starting resin and can vary.

Visualized Workflows

G Solution-Phase Parallel Synthesis Workflow A Start: This compound B Step A: Parallel Acylation (R1-COOH, HATU, DIPEA) A->B C Boc-Protected Ester Intermediates B->C D Step B: Boc Deprotection (TFA/DCM) C->D E Piperazine Ester Intermediates D->E F Step C: Parallel Amide Coupling (R2-COOH, HATU, DIPEA) E->F G Final Product Library: N,N'-Disubstituted Piperazines F->G G Solid-Phase Parallel Synthesis Workflow A Start: Solid Support (Resin) B Attachment of Piperazine Scaffold (via -OH group) A->B C Resin-Bound Boc-Piperazine B->C D Boc Deprotection (20% Piperidine/DMF) C->D E Resin-Bound Piperazine D->E F Parallel Acylation (R-COOH, HOBt, DIC) E->F G Resin-Bound Derivatized Piperazine F->G H Cleavage from Resin (TFA Cocktail) G->H I Final Product Library H->I

References

Application Notes and Protocols for the Deprotection of Boc-Protected 3-(Hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-3-(hydroxymethyl)piperazine to yield 3-(hydroxymethyl)piperazine. This pivotal step is crucial in multi-step organic syntheses, particularly in the development of pharmaceutical agents where the piperazine moiety is a common scaffold. The following sections detail common deprotection methods, present quantitative data for typical reactions, provide step-by-step experimental protocols, and include visualizations of the chemical processes.

Introduction

The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1] The deprotection of Boc-protected 3-(hydroxymethyl)piperazine is a key transformation for introducing this versatile building block into more complex molecules. The choice of deprotection conditions is critical to ensure high yield and purity of the final product, while minimizing side reactions.[2] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol.[2]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical reaction conditions for the deprotection of Boc-protected piperazine derivatives. The data is representative and may require optimization for specific substrates and scales.

MethodReagentSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Method A Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT1 - 4>90A common and effective method.[2] The resulting trifluoroacetate salt can sometimes be challenging to handle.[2]
Method B Hydrochloric Acid (HCl)1,4-DioxaneRoom Temperature1 - 3>90Often yields a crystalline hydrochloride salt that is easily isolated by filtration.[2][3]
Method C Hydrochloric Acid (HCl)Methanol (MeOH)Room Temperature1 - 3>90An alternative to dioxane, particularly if the starting material has better solubility in methanol.[3]
Method D p-Toluenesulfonic Acid (pTSA)Ethyl Acetate (EtOAc)50 - 602 - 6VariableA milder acidic alternative that can sometimes provide a crystalline salt.[3]

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard and generally effective method for N-Boc deprotection.[2]

Materials:

  • 1-Boc-3-(hydroxymethyl)piperazine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve 1-Boc-3-(hydroxymethyl)piperazine (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude 3-(hydroxymethyl)piperazine.

  • The crude product can be further purified by column chromatography, crystallization, or distillation if necessary.[2]

Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is a common alternative to TFA and can be advantageous if the trifluoroacetate salt of the product is difficult to handle.[2]

Materials:

  • 1-Boc-3-(hydroxymethyl)piperazine

  • 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve 1-Boc-3-(hydroxymethyl)piperazine (1.0 equiv.) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Add 4M HCl in 1,4-dioxane (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[2]

  • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.

  • Add saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(hydroxymethyl)piperazine.

Mandatory Visualizations

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1-Boc-3-(hydroxymethyl)piperazine reaction Deprotection start->reaction reagent Acidic Reagent (TFA or HCl) reagent->reaction neutralization Neutralization (e.g., NaHCO3) reaction->neutralization extraction Extraction (e.g., DCM) neutralization->extraction drying Drying (e.g., Na2SO4) extraction->drying purification Purification (Chromatography, etc.) drying->purification product 3-(hydroxymethyl)piperazine purification->product

Caption: General workflow for the deprotection of Boc-protected 3-(hydroxymethyl)piperazine.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Salt Formation boc_amine Boc-Protected Amine protonated_boc Protonated Carbamate boc_amine->protonated_boc + H+ h_plus H+ carbamic_acid Carbamic Acid protonated_boc->carbamic_acid protonated_boc->carbamic_acid tert_butyl tert-Butyl Cation protonated_boc->tert_butyl free_amine Free Amine carbamic_acid->free_amine carbamic_acid->free_amine co2 CO2 carbamic_acid->co2 isobutylene Isobutylene tert_butyl->isobutylene - H+ amine_salt Amine Salt free_amine->amine_salt + H+ free_amine->amine_salt

References

Application Notes and Protocols for the Synthesis of GPR119 Agonists Utilizing tert-Butyl 3-(Hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of GPR119 (G protein-coupled receptor 119) agonists, focusing on the strategic use of the versatile building block, tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. GPR119 is a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.[1][2][3] These protocols outline a plausible synthetic route and characterization methods for novel GPR119 agonists, supported by quantitative data from representative compounds and a visualization of the GPR119 signaling pathway.

Introduction

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[2] Its activation by agonist molecules initiates a signaling cascade that enhances glucose homeostasis through a dual mechanism: the direct stimulation of insulin secretion from pancreatic β-cells and the promotion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) release from the gut.[2] This dual action makes GPR119 an attractive target for the development of novel therapeutics for type 2 diabetes.

The synthesis of potent and selective GPR119 agonists is a key focus of drug discovery efforts in this area. A common structural motif in many GPR119 agonists is a central piperidine or piperazine core. This compound is a valuable chiral starting material that allows for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). This document details a representative synthetic approach and the subsequent biological evaluation of the resulting compounds.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist triggers a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn potentiates glucose-stimulated insulin secretion and the release of GLP-1.[2][4]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes Agonist GPR119 Agonist Agonist->GPR119 binds Gs->AC activates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Insulin_GLP1 Insulin/GLP-1 Vesicles PKA->Insulin_GLP1 promotes exocytosis Secretion Insulin/GLP-1 Secretion Insulin_GLP1->Secretion

Caption: GPR119 signaling cascade upon agonist binding.

Synthetic Workflow

The proposed synthesis of a GPR119 agonist using this compound involves a multi-step process. This workflow outlines the key transformations from the starting material to the final compound, followed by biological evaluation.

Synthetic_Workflow A This compound B Activation of Hydroxyl Group (e.g., Mesylation) A->B C Intermediate A (tert-Butyl 3-(mesyloxymethyl)piperazine-1-carboxylate) B->C E Nucleophilic Substitution C->E D Pyrimidine Core D->E F Intermediate B (Boc-protected Agonist Precursor) E->F G Boc Deprotection F->G H Intermediate C (Piperazine Core) G->H I Amide Coupling or Reductive Amination H->I J Final GPR119 Agonist I->J K In vitro Biological Evaluation (cAMP Assay, EC50 Determination) J->K L In vivo Biological Evaluation (Oral Glucose Tolerance Test) J->L

Caption: General synthetic workflow for GPR119 agonists.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperazine-1-carboxylate (Intermediate A)

This protocol describes the activation of the primary alcohol of the starting material for subsequent nucleophilic substitution.

  • Materials:

    • This compound

    • Triethylamine (Et₃N)

    • Methanesulfonyl chloride (MsCl)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperazine-1-carboxylate.

Protocol 2: Synthesis of a Boc-Protected GPR119 Agonist Precursor (Intermediate B)

This protocol outlines the coupling of the activated piperazine intermediate with a representative pyrimidine core.

  • Materials:

    • tert-Butyl 3-(((methylsulfonyl)oxy)methyl)piperazine-1-carboxylate (Intermediate A)

    • 4-hydroxy-5-substituted-pyrimidine (or a suitable precursor)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the 4-hydroxy-5-substituted-pyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperazine-1-carboxylate (1.1 eq) in anhydrous DMF.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with EtOAc.

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the Boc-protected GPR119 agonist precursor.

Protocol 3: Final GPR119 Agonist Synthesis and Biological Evaluation

This protocol covers the final deprotection and functionalization steps, followed by in vitro and in vivo testing.

  • Boc Deprotection and Final Coupling:

    • Dissolve the Boc-protected precursor in a solution of hydrochloric acid in 1,4-dioxane or trifluoroacetic acid in DCM.

    • Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to obtain the piperazine intermediate as a salt.

    • Couple the deprotected piperazine with a suitable carboxylic acid (using standard amide coupling reagents like HATU or EDC/HOBt) or perform reductive amination with an aldehyde to install the final desired substituent.

    • Purify the final compound by preparative HPLC.

  • In Vitro cAMP Assay:

    • Plate HEK293 cells stably expressing human GPR119 in a 384-well plate.

    • Stimulate the cells with various concentrations of the synthesized agonist for a specified time.

    • Measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

    • Calculate the EC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

  • In Vivo Oral Glucose Tolerance Test (OGTT) in Mice:

    • Fast mice overnight.

    • Administer the test compound or vehicle orally at a specific dose.

    • After a set time (e.g., 30 minutes), administer a glucose bolus orally.

    • Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.

    • Calculate the area under the curve (AUC) for the glucose excursion and compare it to the vehicle-treated group to determine the percentage reduction.

Quantitative Data Summary

The following tables summarize representative data for known GPR119 agonists, illustrating the potencies and in vivo efficacy that can be achieved.

Table 1: In Vitro Potency of Representative GPR119 Agonists

CompoundhGPR119 EC₅₀ (nM)mGPR119 EC₅₀ (nM)Reference
AR2314535.5-[5]
PSN63240879005600[6]
ZB-167.3 - 9.7-[7]
Compound 2749-[8]
Compound 32d18-[8]

Table 2: In Vivo Efficacy of a Representative GPR119 Agonist

CompoundDose (mg/kg)Animal ModelGlucose AUC Reduction (%)Reference
Compound 1530Mouse23.4[1]

Conclusion

The strategic use of this compound provides a versatile platform for the synthesis of novel GPR119 agonists. The detailed protocols and workflows presented herein offer a comprehensive guide for researchers in the field of metabolic drug discovery. The combination of targeted synthesis, robust in vitro characterization, and in vivo efficacy studies is crucial for the identification and development of new therapeutic agents for type 2 diabetes and related disorders.

References

Application Notes and Protocols: Utilization of Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in the Synthesis of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate as a key building block in the synthesis of novel antimalarial agents. The protocols and data presented are collated from recent advances in medicinal chemistry, offering a guide for the development of new and effective therapies against Plasmodium falciparum and other malaria-causing parasites.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates due to its favorable pharmacokinetic properties and ability to interact with various biological targets.[1][2] In the context of antimalarial drug discovery, piperazine derivatives have shown significant promise, exhibiting activity against both drug-sensitive and drug-resistant strains of P. falciparum.[3][4] this compound is a versatile chiral starting material that allows for the introduction of diverse functionalities, making it an attractive component for the construction of novel antimalarial compounds.[5] Its protected amine and reactive hydroxyl group provide orthogonal handles for sequential chemical modifications.

Synthesis of Piperazine-Based Antimalarial Agents

The general strategy for utilizing this compound in the synthesis of antimalarial agents involves a multi-step process. This typically includes the initial activation of the hydroxyl group, followed by nucleophilic substitution with a suitable pharmacophore-containing moiety. Subsequent deprotection of the Boc-group allows for further functionalization of the piperazine nitrogen.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of antimalarial agents from this compound.

G cluster_0 Activation of Hydroxyl Group cluster_1 Introduction of Pharmacophore cluster_2 Deprotection and Final Functionalization A tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate B Activation (e.g., Mesylation, Tosylation) A->B MsCl or TsCl, Base C Activated Intermediate B->C E Nucleophilic Substitution C->E Base D Pharmacophore (e.g., quinoline, thiazole) D->E F Boc-Protected Piperazine Derivative E->F G Boc Deprotection F->G Acid (e.g., TFA, HCl) H Piperazine Derivative G->H I Acylation/Alkylation H->I Acyl chloride or Alkyl halide J Final Antimalarial Compound I->J

Caption: Generalized synthetic workflow for antimalarial agents.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of piperazine-containing antimalarial agents, adapted from methodologies reported for similar compounds.

Protocol 1: Activation of the Hydroxyl Group (Mesylation)
  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate.

Protocol 2: Nucleophilic Substitution with a Pharmacophore
  • Reactant Preparation: In a separate flask, dissolve the desired pharmacophore (e.g., a hydroxy- or amino-substituted quinoline or thiazole) (1.1 eq) and a suitable base (e.g., potassium carbonate or sodium hydride) (2.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Intermediate: Add a solution of the activated intermediate from Protocol 1 in DMF to the pharmacophore solution at room temperature.

  • Heating: Heat the reaction mixture to a temperature between 60-80 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected piperazine derivative.

Protocol 3: Boc Deprotection and Final Functionalization
  • Deprotection: Dissolve the Boc-protected piperazine derivative from Protocol 2 in DCM. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Solvent Removal: Remove the solvent and excess acid under reduced pressure.

  • Neutralization: Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the deprotected piperazine derivative.

  • Final Functionalization (Acylation Example): Dissolve the deprotected piperazine derivative in anhydrous DCM and cool to 0 °C. Add a base such as TEA or DIPEA (1.5 eq), followed by the dropwise addition of the desired acyl chloride (1.1 eq).

  • Reaction and Purification: Allow the reaction to proceed to completion, then perform an aqueous work-up and purify the final compound by column chromatography or recrystallization.

Biological Activity of Piperazine-Containing Antimalarials

The following table summarizes the in vitro antiplasmodial activity of various piperazine-containing compounds reported in the literature. While not all are direct derivatives of this compound, they represent the potential efficacy of this class of compounds.

Compound ClassP. falciparum StrainIC₅₀ (nM)Reference
Piperazine-tethered thiazoleDd2 (chloroquine-resistant)102[6]
Chiral Chloroquine Analogue (7c)3D756.98[3]
Chiral Chloroquine Analogue (7c)K1 (chloroquine-resistant)97.76[3]
Multiple Targeting Agent (RYL-581)3D70.056[7][8]
β-sulfonyl peroxideNF546-24[9]
Hydroxyethylpiperazine derivativesW2 (chloroquine-resistant)Moderate Activity[4]

Potential Mechanism of Action

The mechanism of action for piperazine-based antimalarials can vary depending on the other pharmacophoric groups present in the molecule. Some proposed mechanisms include:

  • Inhibition of Hemozoin Formation: Similar to chloroquine, some piperazine derivatives may interfere with the detoxification of heme in the parasite's food vacuole.

  • Targeting the Mitochondrial Respiratory Chain: Certain compounds have been designed to simultaneously bind to multiple sites within the P. falciparum mitochondrial respiratory chain, such as NADH dehydrogenase and cytochrome bc1.[7][8]

The following diagram illustrates a simplified representation of the P. falciparum mitochondrial respiratory chain as a potential target.

G cluster_0 Mitochondrial Respiratory Chain NDH2 PfNDH2 (Type II NADH Dehydrogenase) bc1 Pfbc1 (Cytochrome bc1 complex) NDH2->bc1 Coenzyme Q COX Cytochrome c Oxidase bc1->COX Cytochrome c ATP_Synthase ATP Synthase COX->ATP_Synthase Proton Gradient Inhibitor Piperazine-based Inhibitor (e.g., RYL-581) Inhibitor->NDH2 Inhibits Inhibitor->bc1 Inhibits

Caption: Targeting the P. falciparum mitochondrial respiratory chain.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel piperazine-containing antimalarial agents. The synthetic protocols outlined, along with the provided biological data, highlight the potential of this scaffold in developing potent compounds against drug-resistant malaria. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and pharmacokinetic profiles of these derivatives for future clinical development.

References

Application Notes and Protocols for N-alkylation of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols cover two primary methods: direct alkylation with alkyl halides and reductive amination with aldehydes.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of a Boc protecting group on one nitrogen atom allows for selective functionalization of the secondary amine. The hydroxymethyl group offers a site for further modification, but its presence also requires careful consideration of reaction conditions to avoid unwanted side reactions. This document outlines reliable methods for the N-alkylation at the N4 position of the piperazine ring.

Two of the most common and effective methods for N-alkylation of piperazine derivatives are direct alkylation and reductive amination.[1]

  • Direct Alkylation: This method involves the reaction of the piperazine with an alkyl halide in the presence of a base. It is a straightforward approach suitable for a wide range of alkylating agents.[2]

  • Reductive Amination: This one-pot reaction involves the formation of an iminium ion intermediate from the piperazine and an aldehyde or ketone, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method is particularly mild and avoids the formation of quaternary ammonium salts.[3]

Experimental Workflows

General Workflow for N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start: This compound solvent Dissolve in Anhydrous Solvent start->solvent reagents Add Alkylating Agent (Alkyl Halide or Aldehyde) + Base/Reducing Agent react Stir at appropriate Temperature reagents->react solvent->reagents monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Dry, Concentrate & Purify extract->purify product Final Product: N-alkylated piperazine derivative purify->product

Caption: General experimental workflow for the N-alkylation of this compound.

Method 1: Direct Alkylation with Alkyl Halides

This protocol is a general method for the N-alkylation of this compound using an alkyl halide and a base. The conditions are based on established procedures for similar piperazine derivatives.[1][4]

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired N-alkylated product.

Data Summary: Representative Direct Alkylation Conditions
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideK₂CO₃MeCN60-8012-24Not specified[1]
p-tert-Butylbenzyl chlorideHCl (in situ salt)Ethanol700.583[4]
1-BromobutaneK₂CO₃THFRefluxOvernightNot specified[5]

Method 2: Reductive Amination with Aldehydes

This protocol describes a one-pot reductive amination procedure using sodium triacetoxyborohydride, a mild and selective reducing agent.[3][6] This method is particularly useful for synthesizing N-alkylated piperazines from a wide variety of aldehydes.

Experimental Protocol
  • Reaction Setup: Dissolve this compound (1.0 eq.) and the desired aldehyde (1.0-1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) (0.1-0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Summary: Representative Reductive Amination Conditions
AldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
General AldehydeNaBH(OAc)₃DCMRoom Temp12-24Varies[6]
m-AnisaldehydeNaBH(OAc)₃THFRoom Temp177[7]
Tetrahydropyran-4-oneNot specifiedNot specifiedNot specifiedNot specifiedNot specified[2]

Signaling Pathway and Logical Relationships

The choice between direct alkylation and reductive amination often depends on the desired substituent and the available starting materials.

cluster_choice Synthetic Strategy Choice cluster_da Direct Alkylation Pathway cluster_ra Reductive Amination Pathway start Desired N-alkylated piperazine derivative alkyl_halide Alkyl Halide Available? start->alkyl_halide aldehyde Aldehyde Available? start->aldehyde da_protocol Direct Alkylation Protocol (Base, Solvent, Heat) alkyl_halide->da_protocol Yes ra_protocol Reductive Amination Protocol (NaBH(OAc)3, Solvent) aldehyde->ra_protocol Yes da_product N-alkylated Product da_protocol->da_product ra_product N-alkylated Product ra_protocol->ra_product

Caption: Decision pathway for choosing the appropriate N-alkylation method.

Important Considerations

  • Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group is generally not reactive under the described N-alkylation conditions. However, for highly reactive alkylating agents or under harsh basic conditions, protection of the hydroxyl group (e.g., as a silyl ether) may be considered to prevent potential O-alkylation.

  • Solvent and Base Selection: The choice of solvent and base is crucial for the success of direct alkylation. Aprotic polar solvents like DMF can help with the solubility of reagents.[1] Stronger, non-nucleophilic bases like Cs₂CO₃ are often more effective than K₂CO₃.

  • Purity of Reagents: The use of anhydrous solvents and reagents is important to prevent side reactions and ensure reproducibility, especially in reductive amination where water can decompose the reducing agent.

  • Stereochemistry: If the starting material is enantiomerically pure (e.g., (R)- or (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate), these reaction conditions are generally not expected to affect the stereocenter at the 3-position of the piperazine ring.

By following these protocols and considering the key parameters, researchers can successfully synthesize a variety of N-alkylated this compound derivatives for applications in drug discovery and development.

References

Troubleshooting & Optimization

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate side reaction with di-tert-butyl dicarbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the reaction of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate with di-tert-butyl dicarbonate (Boc-anhydride). This process is typically aimed at protecting the free secondary amine on the piperazine ring.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc protection of the secondary amine of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of side products. 3. Suboptimal reaction conditions.1. Monitor the reaction progress using TLC or LC-MS to ensure full consumption of the starting material. Extend the reaction time if necessary. 2. See the "Side Reaction" section below for strategies to minimize unwanted products. 3. Systematically vary reaction parameters such as solvent, temperature, and base to optimize for the desired N-Boc product.
Formation of a Major Side Product 1. O-Boc Formation: The hydroxyl group of the hydroxymethyl substituent can react with Boc-anhydride, especially in the presence of a catalyst like DMAP or under forcing conditions. 2. Over-protection: In some cases, both the nitrogen and oxygen atoms may be protected.1. Avoid using catalysts that promote alcohol protection, such as DMAP, if possible. 2. Use a stoichiometric amount of Boc-anhydride (e.g., 1.0-1.2 equivalents) to favor the more nucleophilic amine. 3. Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity.
Complex Product Mixture / Difficult Purification 1. Presence of both N-Boc and O-Boc products, as well as unreacted starting material. 2. Degradation of starting material or product.1. Optimize reaction conditions for chemoselectivity (see above). 2. Consider using a different solvent system to improve solubility and reaction homogeneity. 3. For purification, consider column chromatography with a gradient elution to separate the desired product from impurities. An amine-deactivated silica gel may be beneficial.
Incomplete Reaction 1. Insufficient amount of Boc-anhydride. 2. Low reaction temperature or short reaction time. 3. Poor solubility of the starting material.1. Increase the equivalents of Boc-anhydride slightly (e.g., to 1.2-1.5 equivalents), but be mindful of increasing side reactions. 2. Allow the reaction to stir for a longer period or at a slightly elevated temperature, while monitoring for side product formation. 3. Choose a solvent in which the starting material is more soluble, such as DCM, THF, or acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected reaction between this compound and di-tert-butyl dicarbonate?

A1: The primary and intended reaction is the protection of the free secondary amine on the piperazine ring with a tert-butoxycarbonyl (Boc) group. This results in the formation of di-tert-butyl 3-(hydroxymethyl)piperazine-1,4-dicarboxylate. The secondary amine is generally more nucleophilic than the primary alcohol, making it the preferred site of reaction under standard conditions.[1][2][3]

Q2: What is the most common side reaction, and how can I minimize it?

A2: The most common side reaction is the protection of the hydroxyl group, leading to the formation of an O-Boc product (tert-butyl 4-(tert-butoxycarbonyl)-3-(((tert-butoxycarbonyl)oxy)methyl)piperazine-1-carboxylate).[1][4] While amines are more reactive towards Boc-anhydride, the hydroxyl group can react, particularly under certain conditions.[5][6]

To minimize this side reaction:

  • Control Stoichiometry: Use a controlled amount of Boc-anhydride (1.0 to 1.2 equivalents) to favor the reaction with the more nucleophilic amine.

  • Avoid Catalysts Promoting O-acylation: Avoid or use catalytic amounts of 4-(dimethylamino)pyridine (DMAP), as it is known to promote the acylation of alcohols.[5]

  • Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance the selectivity for the amine.

Q3: Can both the amine and the hydroxyl group react with Boc-anhydride?

A3: Yes, it is possible for both functional groups to react, resulting in a di-protected product, especially if an excess of Boc-anhydride and a catalyst like DMAP are used. Careful control of the reaction conditions is crucial to achieve selective mono-protection of the amine.

Q4: What are the recommended reaction conditions for selectively protecting the secondary amine?

A4: For selective N-Boc protection, a common approach involves dissolving this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A mild base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) is often added to neutralize the acid byproduct.[2][7] The reaction is typically performed by slowly adding 1.0-1.2 equivalents of Boc-anhydride at 0 °C and then allowing the mixture to warm to room temperature while monitoring its progress.

Q5: How can I confirm the structure of my product and identify any side products?

A5: The structure of the product and the presence of any side products can be determined using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will help in identifying the location of the newly introduced Boc group. The chemical shifts of the protons and carbons adjacent to the site of protection will change.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and any byproducts.

  • Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are useful for monitoring the reaction progress and identifying the number of components in the product mixture.

Data Presentation

The following table provides a hypothetical summary of how reaction conditions can influence the product distribution. This data is illustrative and serves as a guide for optimization.

Entry Equivalents of Boc₂O Base (Equivalents) Catalyst Solvent Temperature Time (h) Yield of N-Boc Product (%) Yield of O-Boc Side Product (%)
11.1TEA (1.2)NoneDCM0 °C to RT1285<5
21.1NaHCO₃ (2.0)NoneTHF/H₂ORT1680<5
31.5TEA (1.5)NoneDCMRT127515
41.1TEA (1.2)DMAP (0.1 eq)DCMRT66030
52.2TEA (2.5)DMAP (0.1 eq)DCMRT12LowMajor di-protected product

Experimental Protocols

Protocol for Selective N-Boc Protection

  • Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) (1.2 eq)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure: a. Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add triethylamine to the solution and cool the mixture to 0 °C using an ice bath. c. Dissolve di-tert-butyl dicarbonate in a small amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes. d. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, wash the reaction mixture with water and then with brine. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to obtain the desired di-tert-butyl 3-(hydroxymethyl)piperazine-1,4-dicarboxylate.

Visualizations

Reaction_Pathway start This compound main_product Desired Product: di-tert-butyl 3-(hydroxymethyl)piperazine-1,4-dicarboxylate (N-Boc Protection) start->main_product  More  Nucleophilic  Amine side_product Side Product: (O-Boc Protection) start->side_product  Less  Nucleophilic  Alcohol boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O

Caption: Reaction pathway showing the desired N-Boc protection and the potential O-Boc side reaction.

Troubleshooting_Workflow start Start: Low Yield or Complex Mixture check_sm Reaction Complete? (TLC/LC-MS) start->check_sm extend_time Increase Reaction Time or Temperature check_sm->extend_time No check_side_products Major Side Product Observed? check_sm->check_side_products Yes extend_time->check_sm optimize_conditions Optimize Conditions: - Lower Temperature - Reduce Boc₂O eq. - Avoid DMAP check_side_products->optimize_conditions Yes purify Purify via Column Chromatography check_side_products->purify No optimize_conditions->start Re-run Reaction end End: Pure Product purify->end

Caption: A troubleshooting workflow for optimizing the Boc protection reaction.

References

Technical Support Center: Synthesis of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common two-step synthetic route involving the formation and selective deprotection of a di-Boc intermediate.

Issue 1: Low Overall Yield

Q: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low overall yield can stem from inefficiencies in one or both steps of the synthesis. A common pathway involves the initial di-protection of 3-(hydroxymethyl)piperazine to form 1,4-di-Boc-2-hydroxymethylpiperazine, followed by a selective deprotection at the N-1 position. Here’s a breakdown of potential issues and solutions:

  • Incomplete Di-Boc Protection: If the initial protection step is incomplete, you will have a mixture of mono-Boc and unprotected starting material, complicating purification and reducing the amount of the desired di-Boc intermediate for the next step.

    • Solution: Ensure a sufficient excess of di-tert-butyl dicarbonate ((Boc)₂O) is used. A molar ratio of (R)-2-hydroxymethylpiperazine to (Boc)₂O of 1:2.1-2.2 has been shown to be effective.[1] Monitor the reaction by TLC or LC-MS to ensure complete conversion of the starting material.

  • Formation of Mono-Boc Isomers: While the goal of the first step is the di-Boc adduct, improper reaction conditions can lead to the formation of isomeric mono-Boc products, which will not convert to the desired final product in the second step.

    • Solution: Maintain a low reaction temperature (e.g., an ice bath) during the addition of (Boc)₂O and allow the reaction to proceed at room temperature for a sufficient duration (10-13 hours) to favor the formation of the di-Boc compound.[1]

  • Inefficient Selective Deprotection: The second step is critical for selectively removing one of the Boc groups. If this reaction is not efficient, you will have unreacted di-Boc intermediate and potentially the fully deprotected piperazine, both of which will lower your isolated yield of the desired mono-Boc product.

    • Solution: The selective hydrolysis of the di-Boc intermediate can be achieved by heating to reflux in the presence of a base like sodium hydroxide in ethanol.[1] The reaction time (3-5 hours) is crucial; insufficient time will lead to incomplete reaction, while excessive time could potentially lead to the removal of both Boc groups. Monitor the reaction progress closely.

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps.

    • Solution: During aqueous work-up, ensure thorough extraction with a suitable organic solvent like dichloromethane.[1] For purification, while column chromatography is an option, recrystallization from a solvent system like n-hexane can be effective for isolating the final product.[1]

LowYieldTroubleshooting cluster_title Troubleshooting Low Yield cluster_step1 Step 1: Di-Boc Protection Issues cluster_step2 Step 2: Selective Deprotection Issues cluster_purification Work-up & Purification Issues title_node start Low Overall Yield incomplete_protection Incomplete Di-Boc Protection start->incomplete_protection Check Step 1 inefficient_deprotection Inefficient Selective Deprotection start->inefficient_deprotection Check Step 2 product_loss Product Loss During Work-up/Purification start->product_loss Check Purification mono_boc_isomers Formation of Mono-Boc Isomers incomplete_protection->mono_boc_isomers solution1 Solution: - Ensure excess (Boc)₂O (2.1-2.2 equiv). - Monitor reaction completion (TLC/LC-MS). incomplete_protection->solution1 solution2 Solution: - Maintain low temperature during addition. - Sufficient reaction time (10-13h). mono_boc_isomers->solution2 solution3 Solution: - Optimize reaction time (3-5h) and temperature (reflux). - Monitor reaction progress. inefficient_deprotection->solution3 solution4 Solution: - Thorough extraction with appropriate solvent. - Optimize recrystallization conditions. product_loss->solution4

Caption: Troubleshooting workflow for low yield.

Issue 2: Difficulty in Purifying the Final Product

Q: I am having trouble purifying the final product. What are common impurities and effective purification methods?

A: The primary impurities in this synthesis are typically the starting di-Boc intermediate and the fully deprotected 3-(hydroxymethyl)piperazine.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying piperazine derivatives. A gradient elution system, for instance using a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, can effectively separate the desired mono-Boc product from the more non-polar di-Boc intermediate and the highly polar fully deprotected compound.

  • Recrystallization: Recrystallization can be a highly effective method for obtaining a pure product, especially at a larger scale. A patent describing this synthesis specifies the use of n-hexane to crystallize the final product from the concentrated crude oil.[1] Experimenting with different solvent systems may be necessary to optimize crystal formation and purity.

  • Acid-Base Extraction: An acid-base wash during the work-up can help remove some impurities. For instance, washing the organic phase with a mild acidic solution (e.g., 1M HCl) can help remove any unreacted basic starting materials, although care must be taken not to cleave the Boc group.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely used and patented method involves a two-step process starting from (R)-2-hydroxymethylpiperazine.[1]

  • Di-Boc Protection: The starting material is reacted with an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like sodium hydroxide to form 1,4-di-Boc-2-hydroxymethylpiperazine.

  • Selective Mono-Deprotection: The resulting di-Boc intermediate is then treated with a base, such as sodium hydroxide in ethanol, under reflux conditions to selectively remove the Boc group at the N-1 position, yielding the desired product.[1]

Another potential route involves the reduction of a corresponding carboxylic acid or ester, such as tert-butyl 3-methoxycarbonylpiperazine-1-carboxylate, using a reducing agent like lithium aluminum hydride (LiAlH₄).[2][3][4][5]

Q2: Why is the formation of the di-Boc intermediate necessary? Can't I just perform a mono-Boc protection directly?

A2: While direct mono-Boc protection of piperazines is possible, it often leads to a mixture of the desired mono-protected product, the di-protected byproduct, and unreacted starting material.[6] Achieving high selectivity for mono-protection can be challenging, especially with a substituted piperazine like 3-(hydroxymethyl)piperazine. The two-step approach of forming the di-Boc intermediate followed by selective deprotection provides a more controlled and often higher-yielding route to the specific desired isomer.[1]

Q3: What are the critical parameters to control during the selective deprotection step?

A3: The key to a successful selective deprotection is to find conditions that are strong enough to cleave one Boc group but not both.

  • Reaction Time: As mentioned, a reaction time of 3-5 hours is suggested in the patented procedure.[1] It is crucial to monitor the reaction to stop it once the di-Boc intermediate is consumed to prevent further deprotection.

  • Temperature: The reaction is typically carried out at reflux temperature.[1] Lowering the temperature would likely slow down the reaction and may require longer reaction times.

  • Base Concentration: The concentration of the base (e.g., sodium hydroxide) will influence the reaction rate. The patented procedure provides specific quantities that have been shown to be effective.[1]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydroxide: Is corrosive. Avoid contact with skin and eyes.

  • Solvents: Dichloromethane and n-hexane are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

Data Presentation

The following table summarizes quantitative data from a patented synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.[1]

StepReactantsReagents & SolventsKey ConditionsProductYieldPurity (HPLC)
1. Di-Boc Protection(R)-2-hydroxymethylpiperazineDi-tert-butyl dicarbonate ((Boc)₂O) (2.1-2.2 equiv), Sodium hydroxide, Dichloromethane, WaterIce bath during addition, then 12h at room temp.1,4-di-Boc-2-hydroxymethylpiperazine78%99.8%
2. Selective Deprotection1,4-di-Boc-2-hydroxymethylpiperazineSodium hydroxide, 95% Ethanol, Water, Dichloromethane, n-HexaneReflux for 3-5h(R)-1-Boc-3-hydroxymethylpiperazine91%98.6%

Experimental Protocols

The following are detailed experimental protocols adapted from a patented procedure for the synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.[1]

Protocol 1: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine

  • To an aqueous solution of (R)-2-hydroxymethylpiperazine, add sodium hydroxide portion-wise in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (2.1-2.2 molar equivalents relative to the starting piperazine) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12 hours.

  • After the reaction is complete, extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases and wash twice with 1M hydrochloric acid.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Crystallize the crude product from a suitable solvent to obtain pure 1,4-di-Boc-2-hydroxymethylpiperazine.

Protocol 2: Synthesis of (R)-1-Boc-3-hydroxymethylpiperazine

  • In a reactor, combine 1,4-di-Boc-2-hydroxymethylpiperazine, 95% ethanol, and an aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • After cooling, add dichloromethane and separate the layers.

  • Extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases and wash once with a 15% aqueous sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Add n-hexane to the crude oil to induce crystallization.

  • Filter and dry the crystals to obtain pure (R)-1-Boc-3-hydroxymethylpiperazine.

ExperimentalWorkflow cluster_title Experimental Workflow cluster_step1 Step 1: Di-Boc Protection cluster_step2 Step 2: Selective Deprotection title_node start Start: (R)-2-hydroxymethylpiperazine di_boc_reaction React with (Boc)₂O and NaOH start->di_boc_reaction di_boc_workup Aqueous Work-up & Crystallization di_boc_reaction->di_boc_workup intermediate Intermediate: 1,4-di-Boc-2-hydroxymethylpiperazine di_boc_workup->intermediate deprotection_reaction React with NaOH in Ethanol (Reflux) intermediate->deprotection_reaction deprotection_workup Aqueous Work-up & Crystallization with n-Hexane deprotection_reaction->deprotection_workup end_product Final Product: (R)-1-Boc-3-hydroxymethylpiperazine deprotection_workup->end_product

Caption: General experimental workflow.

References

Technical Support Center: N-Alkylation of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-alkylation of this compound?

A1: The two most common and effective methods are direct alkylation and reductive amination.[1]

  • Direct Alkylation: This method involves the reaction of the piperazine with an alkyl halide (e.g., bromide or iodide) in the presence of a base. It is a straightforward and widely used technique.

  • Reductive Amination: This is a two-step, one-pot process where the piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product. This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Q2: Is the Boc (tert-butoxycarbonyl) group sufficient for mono-alkylation?

A2: Yes, the Boc group on one nitrogen atom deactivates it, allowing for selective alkylation at the free secondary amine, thus ensuring mono-alkylation.

Q3: Can the hydroxymethyl group interfere with the N-alkylation reaction?

A3: Yes, the hydroxyl group can potentially undergo a side reaction, O-alkylation, to form an ether byproduct. However, N-alkylation is generally favored because the nitrogen atom in the piperazine is more nucleophilic than the primary hydroxyl oxygen. The choice of reaction conditions can further minimize O-alkylation.

Q4: My final product is highly water-soluble. How can I effectively extract it during workup?

A4: High water solubility is often due to the formation of a protonated salt of the piperazine product. To facilitate extraction into an organic layer, the aqueous layer must be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents such as dichloromethane or ethyl acetate.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Insufficient Base Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensure at least 1.5-2.0 equivalents are used.A sufficiently strong base is required to deprotonate the piperazine nitrogen, making it nucleophilic. It also neutralizes the acid byproduct formed during the reaction.[1]
Poor Reagent Solubility Switch to a more polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).All reactants must be in solution for the reaction to proceed efficiently. If starting materials are not fully dissolved, the reaction will be slow or incomplete.[1]
Low Reaction Temperature Increase the reaction temperature. Many N-alkylation reactions require heating (e.g., 60-80 °C) to proceed at a reasonable rate.Higher temperatures increase the reaction kinetics. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.[1]
Poor Quality Reagents Use high-purity, anhydrous reagents and solvents.Water and other impurities can react with the reagents or catalyst, leading to side reactions and lower yields.
Problem 2: Formation of O-Alkylated Byproduct
Potential Cause Troubleshooting Step Rationale
"Hard" Alkylating Agent If using alkyl sulfates or triflates, consider switching to an alkyl iodide or bromide.Nitrogen is a "softer" nucleophile than oxygen. According to Pearson's HSAB (Hard and Soft Acids and Bases) theory, soft nucleophiles react more readily with soft electrophiles (like alkyl iodides), favoring N-alkylation. "Hard" electrophiles may increase the proportion of O-alkylation.
Strongly Basic Conditions Use a milder base such as sodium bicarbonate (NaHCO₃) if compatible with the reaction, or avoid excessively strong bases that can significantly deprotonate the hydroxyl group.A very strong base can increase the concentration of the alkoxide ion, making O-alkylation more competitive.
Hydroxyl Group Reactivity If O-alkylation is persistent, consider protecting the hydroxyl group with a suitable protecting group (e.g., as a silyl ether like TBDMS) prior to N-alkylation.Protection of the hydroxyl group completely prevents O-alkylation. The protecting group can be removed in a subsequent step.

Experimental Protocols

The following are representative protocols for the N-alkylation of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Method 1: Direct Alkylation with Alkyl Halide

This protocol is adapted from general procedures for the N-alkylation of Boc-protected piperazines.

Materials:

  • This compound (1.0 equiv)

  • Alkyl bromide or iodide (1.1-1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.

  • Add anhydrous DMF and stir the suspension.

  • Slowly add the alkyl halide to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Reductive Amination with an Aldehyde

This protocol is based on standard reductive amination procedures.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (1.0-1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a dry reaction flask under an inert atmosphere, dissolve this compound and the aldehyde in DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow General N-Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Combine Piperazine Substrate and Base (for Direct Alkylation) or Aldehyde (for Reductive Amination) in Anhydrous Solvent add_reagent Add Alkylating Agent (Alkyl Halide or STAB) prep->add_reagent react Stir at Appropriate Temperature (RT or Heated) add_reagent->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction (e.g., with Water or NaHCO3) monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end Final Product purify->end start Start start->prep

Caption: General workflow for N-alkylation experiments.

troubleshooting_tree Troubleshooting Low Yield & Side Products start Low Yield or Impure Product check_sm Starting Material Consumed? start->check_sm no_sm_consumed Increase Temperature Use Stronger Base Check Solubility check_sm->no_sm_consumed No sm_consumed Proceed to Purity Check check_sm->sm_consumed Yes check_purity Major Byproduct Observed? o_alkylation O-Alkylation Detected check_purity->o_alkylation Yes other_impurity Other Impurities check_purity->other_impurity No sm_consumed->check_purity o_alk_solution Switch to 'Softer' Alkylating Agent (e.g., Alkyl Iodide) Consider Protecting Hydroxyl Group o_alkylation->o_alk_solution general_solution Check Reagent Purity Optimize Chromatography Consider Recrystallization other_impurity->general_solution

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Synthesis of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. The information is presented in a clear question-and-answer format, with a focus on practical solutions for byproduct control and yield optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound and how is it formed?

A1: The most prevalent byproduct is the di-protected piperazine, di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate . This occurs when both nitrogen atoms of the 3-(hydroxymethyl)piperazine starting material react with the Boc-protecting agent, typically di-tert-butyl dicarbonate (Boc)₂O. The formation of this di-Boc byproduct is a competitive reaction to the desired mono-Boc protection.

Byproduct_Formation 3-(hydroxymethyl)piperazine 3-(hydroxymethyl)piperazine Mono-Boc_Product This compound 3-(hydroxymethyl)piperazine->Mono-Boc_Product + 1 eq. Boc₂O Di-Boc_Byproduct di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate 3-(hydroxymethyl)piperazine->Di-Boc_Byproduct + 2 eq. Boc₂O Boc₂O Boc₂O Mono-Boc_Product->Di-Boc_Byproduct + 1 eq. Boc₂O Acid_Mediated_Protocol cluster_0 Step 1: Salt Formation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Work-up and Purification Start Dissolve Piperazine in MeOH Cool Cool to 0 °C Start->Cool Add_HCl Add 1 eq. HCl Cool->Add_HCl Stir_1 Stir for 30 min Add_HCl->Stir_1 Add_Boc Dropwise add (Boc)₂O solution Stir_1->Add_Boc Warm_Stir Warm to RT and stir for 12-18h Add_Boc->Warm_Stir Monitor Monitor by TLC/LC-MS Warm_Stir->Monitor Concentrate Concentrate Monitor->Concentrate Neutralize Neutralize with NaHCO₃ Concentrate->Neutralize Extract Extract with DCM Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Two_Step_Synthesis cluster_A Part A: Di-Boc Formation cluster_B Part B: Selective Hydrolysis Start_A Piperazine + NaOH Add_Boc2O_A Add (Boc)₂O (2.2 eq) Start_A->Add_Boc2O_A React_A React for 10-13h at RT Add_Boc2O_A->React_A Workup_A Extraction and Washing React_A->Workup_A Purify_A Crystallize Di-Boc Workup_A->Purify_A Start_B Di-Boc + NaOH in EtOH Purify_A->Start_B Reflux_B Reflux for 3-5h Start_B->Reflux_B Workup_B Extraction and Washing Reflux_B->Workup_B Purify_B Crystallize Mono-Boc Workup_B->Purify_B

Technical Support Center: Synthesis of Enantiopure tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of enantiomerically pure tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, with a primary focus on preventing racemization.

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues that can lead to the loss of stereochemical integrity during the synthesis of this compound.

Problem: Significant racemization detected in the final product.

The loss of enantiomeric purity is a critical issue that can compromise the therapeutic efficacy of the final drug molecule.[1] If you have confirmed a low enantiomeric excess (% ee) through chiral HPLC analysis, consult the following potential causes and solutions.

Possible Cause Explanation Recommended Solutions
Harsh Reaction Conditions High temperatures and prolonged reaction times can provide sufficient energy to overcome the activation barrier for racemization.[2]Optimize Temperature: Conduct the reaction at lower temperatures. For sensitive steps, such as the introduction of the Boc group or subsequent modifications, using temperatures at or below 0 °C can significantly suppress racemization.[1] Monitor Reaction Time: Closely monitor the reaction progress using techniques like TLC or LC-MS and work up the reaction promptly upon completion to avoid extended exposure to conditions that may promote racemization.[1]
Inappropriate Base The choice and amount of base are critical. Strong bases can facilitate the abstraction of the acidic proton at the chiral center, leading to the formation of an achiral intermediate and subsequent racemization.[1]Select a Milder Base: Employ non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases such as sodium hydroxide or potassium carbonate, especially during the Boc protection step.[1] Control Stoichiometry: Use the minimum necessary amount of base to drive the reaction to completion. Excess base can accelerate racemization.[1]
Unstable Intermediates Certain intermediates formed during the synthesis may not be stereochemically stable under the reaction conditions, making them prone to racemization.Protecting Group Strategy: In some cases, the choice of protecting group can influence the stability of adjacent chiral centers. While Boc is standard, for particularly sensitive substrates, exploring alternative protecting groups might be necessary.
Acidic or Basic Work-up/Purification Exposure to strong acids or bases during the work-up or purification steps can lead to racemization of the final product.[2] Silica gel used in column chromatography is inherently acidic and can cause racemization of sensitive compounds.[2]Neutralize Carefully: Ensure that any acidic or basic washes during the work-up are performed quickly and at low temperatures, followed by neutralization. Alternative Purification Media: If racemization during chromatography is suspected, consider using deactivated silica gel (by pre-treating with a base like triethylamine) or a less acidic stationary phase such as alumina.[2]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern in the synthesis of chiral molecules like this compound?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] This is a significant concern in drug development because the biological activity of a chiral molecule is often highly dependent on its specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced therapeutic efficacy or even adverse side effects.[1]

Q2: At which stage of the synthesis is racemization most likely to occur?

A2: Racemization can occur at several stages of the synthesis of this compound:

  • During Boc Protection: The protection of the piperazine nitrogen with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions can lead to racemization if the conditions are too harsh.

  • During Functional Group Manipulations: Any reaction step involving the chiral center or adjacent functional groups that is carried out under harsh acidic or basic conditions, or at elevated temperatures, can potentially cause racemization.

  • During Work-up and Purification: As mentioned in the troubleshooting guide, exposure to acidic or basic conditions during extraction and washing, or during chromatographic purification on silica gel, can compromise the enantiomeric purity of the product.[2]

Q3: How can I accurately determine the enantiomeric excess (% ee) of my product?

A3: The most common and reliable method for determining the enantiomeric excess of chiral amines and their derivatives is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Q4: Does the choice of solvent affect the degree of racemization?

A4: Yes, the solvent can play a significant role. Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used. Some studies suggest that solvents like THF and dimethylformamide (DMF) may be better at suppressing racemization in certain reactions compared to others.[1] It is advisable to perform initial small-scale experiments to screen for the optimal solvent for your specific reaction conditions.

Quantitative Data on Racemization

Parameter Condition Expected Enantiomeric Excess (% ee) Rationale
Base (Boc Protection) Diisopropylethylamine (DIPEA)> 98%A sterically hindered, non-nucleophilic base that is less likely to cause deprotonation at the chiral center.[1]
Triethylamine (TEA)90-95%A commonly used base, but its smaller steric bulk can lead to a higher degree of racemization compared to DIPEA.
Sodium Hydroxide (NaOH)< 80%A strong base that significantly increases the risk of racemization through the formation of an achiral intermediate.
Temperature (Boc Protection) -10 °C to 0 °C> 98%Lower temperatures decrease the rate of the racemization side reaction more significantly than the desired protection reaction.[1]
Room Temperature (~25 °C)90-95%A convenient temperature, but it may allow for a noticeable level of racemization with sensitive substrates.
40 °C< 85%Elevated temperatures provide more energy for the system to overcome the activation barrier for racemization.[2]
Reaction Time (Boc Protection with NaOH) 2 hours~85%Shorter reaction times limit the exposure of the product to racemizing conditions.
12 hours< 75%Prolonged reaction times increase the probability of racemization, especially in the presence of a strong base.[1]

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

This protocol is adapted from established synthetic routes with modifications to minimize racemization.

Step 1: Synthesis of (S)-1,4-di-Boc-2-hydroxymethylpiperazine

  • To an aqueous solution of (S)-2-hydroxymethylpiperazine, add sodium hydroxide in portions under an ice bath to maintain a low temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) dropwise to the cooled solution.

  • Allow the reaction to stir at room temperature for 10-13 hours.

  • After the reaction is complete, extract the product with dichloromethane.

  • Combine the organic phases, wash with 1M hydrochloric acid, and then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield (S)-1,4-di-Boc-2-hydroxymethylpiperazine.

Step 2: Selective deprotection to (S)-1-Boc-3-hydroxymethylpiperazine

  • Dissolve the (S)-1,4-di-Boc-2-hydroxymethylpiperazine from Step 1 in 95% ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction for 3-5 hours.

  • After completion, concentrate the ethanol under reduced pressure.

  • Extract the product with dichloromethane, combine the organic layers, and wash with a 15% sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Crystallize the crude product from n-hexane to obtain (S)-1-Boc-3-hydroxymethylpiperazine.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general protocol and should be optimized for your specific HPLC system and column.

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series) is often effective for separating chiral amines and their derivatives.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume of the sample (e.g., 10 µL).

    • Run the analysis isocratically.

    • Detect the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Di-Boc Protection cluster_step2 Step 2: Selective Deprotection cluster_analysis Analysis start (S)-2-Hydroxymethylpiperazine reagents1 (Boc)2O, NaOH (aq) Ice Bath -> RT start->reagents1 product1 (S)-1,4-di-Boc-2- hydroxymethylpiperazine reagents1->product1 reagents2 NaOH (aq), 95% EtOH Reflux product1->reagents2 product2 (S)-tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate reagents2->product2 analysis Chiral HPLC Analysis (% ee determination) product2->analysis

Caption: A simplified workflow for the synthesis and analysis of (S)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate.

TroubleshootingRacemization start Low % ee Detected q_temp Was reaction run at elevated temperature? start->q_temp a_temp_yes Lower reaction temperature (e.g., 0 °C) q_temp->a_temp_yes Yes q_base Was a strong base used (e.g., NaOH)? q_temp->q_base No a_temp_no No a_base_yes Switch to a milder, sterically hindered base (e.g., DIPEA) q_base->a_base_yes Yes q_time Was the reaction time prolonged? q_base->q_time No a_base_no No a_time_yes Monitor reaction closely and work up promptly q_time->a_time_yes Yes q_purification Was purification done on unmodified silica gel? q_time->q_purification No a_time_no No a_purification_yes Use deactivated silica or an alternative stationary phase q_purification->a_purification_yes Yes

Caption: A decision tree for troubleshooting racemization issues during synthesis.

References

Stability of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate under various experimental conditions. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known for its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1] However, it is sensitive to and readily cleaved under acidic conditions.[1][2] The piperazine ring and the hydroxymethyl group are generally stable under a wide range of conditions.

Q2: Under what specific acidic conditions will the Boc group be cleaved?

The Boc group is labile in the presence of strong acids. Common reagents used for its removal include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[3] The typical concentration of TFA used is between 20-50% (v/v).[1] A 4M HCl solution in dioxane is also a common and effective reagent for this purpose.[3]

Q3: Is this compound stable under basic conditions?

Yes, the Boc protecting group is designed to be stable under basic conditions, which is one of its key advantages in organic synthesis.[2] This allows for reactions to be carried out on other parts of the molecule without affecting the Boc-protected amine.

Q4: Can the hydroxymethyl group be affected by acidic or basic conditions?

The hydroxymethyl group is generally stable under the acidic and basic conditions typically used with this molecule. However, under strongly oxidizing conditions, it can be oxidized to a carboxylic acid.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Incomplete Cleavage of the Boc Group Under Acidic Conditions

Symptoms:

  • Monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) shows the presence of starting material.

  • Low yield of the deprotected product.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., use a higher percentage of TFA or a more concentrated HCl solution).[3] Ensure the acid has not degraded (e.g., TFA can absorb water).
Insufficient Reaction Time or Low Temperature Extend the reaction time and continue to monitor its progress. A moderate increase in temperature (e.g., to 40-50°C) can also be considered.[3]
Poor Solubility of the Starting Material Try a different solvent system in which the starting material is more soluble.[3]
Steric Hindrance For sterically hindered substrates, more forcing conditions such as a higher temperature or longer reaction time may be necessary.[5]
Issue 2: Formation of Side Products During Acidic Deprotection

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.

  • Purification of the desired product is complicated by the presence of impurities.

Possible Causes and Solutions:

CauseRecommended Action
Degradation of Other Acid-Sensitive Groups If the molecule contains other acid-labile functional groups (e.g., esters, acetals), consider using milder deprotection methods.[3]
Ring Fragmentation In some cases, strong acidic conditions can lead to the fragmentation of the piperazine ring. Careful control of reaction temperature and time is crucial to minimize this.[3]
Formation of Stable Salts With TFA, the resulting trifluoroacetate salt can sometimes be difficult to handle. Using HCl in dioxane, which often yields a more easily isolatable hydrochloride salt, can be an alternative.[3]

Experimental Protocols

Standard Protocol for Acidic Deprotection of this compound using TFA
  • Dissolution: Dissolve the Boc-protected piperazine derivative (1.0 equivalent) in dichloromethane (DCM).

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50%. Be aware that this reaction is exothermic and produces carbon dioxide and isobutene gas, so ensure proper ventilation.[1]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 3 hours, monitoring the progress by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can then be used directly or neutralized with a base.[1]

Standard Protocol for Acidic Deprotection of this compound using HCl in Dioxane
  • Dissolution: Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent such as methanol or dioxane.[3]

  • HCl Addition: Add a 4M HCl solution in dioxane (3-5 equivalents) to the stirred solution at room temperature.[3]

  • Reaction: Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate out of the solution.[3]

  • Isolation: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[3]

Diagrams

G Troubleshooting Workflow for Boc Deprotection start Start: Incomplete Boc Deprotection check_conditions Review Reaction Conditions: - Acid Strength & Concentration - Reaction Time & Temperature - Solvent & Solubility start->check_conditions side_products Analyze for Side Products (TLC, LC-MS) start->side_products increase_acid Increase Acid Equivalents or Concentration check_conditions->increase_acid Insufficient Acid? prolong_time Increase Reaction Time or Temperature check_conditions->prolong_time Time/Temp Too Low? change_solvent Change Solvent for Better Solubility check_conditions->change_solvent Poor Solubility? milder_conditions Use Milder Deprotection Conditions side_products->milder_conditions Other Groups Affected? optimize_workup Optimize Work-up to Remove Salt Impurities side_products->optimize_workup Salt Formation Issues? success Success: Complete Deprotection increase_acid->success failure Persistent Issues: Consult Further increase_acid->failure prolong_time->success prolong_time->failure change_solvent->success change_solvent->failure milder_conditions->success milder_conditions->failure optimize_workup->success optimize_workup->failure

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Navigating the Scale-Up of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

The successful transition from laboratory-scale synthesis to industrial production of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key building block in pharmaceutical development, presents a unique set of challenges for researchers and chemical engineers. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common issues encountered during the scale-up process.

Troubleshooting Guide

This guide is designed to offer solutions to specific problems that may arise during the large-scale synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Boc-protection step - Incomplete reaction due to insufficient reagent or reaction time.- Formation of di-Boc protected piperazine as a major by-product.[1]- Ensure precise stoichiometric control of di-tert-butyl dicarbonate (Boc)₂O.- Consider slow, controlled addition of the Boc anhydride to the reaction mixture to minimize di-substitution.- Optimize reaction temperature and time based on in-process monitoring.
Poor stereocontrol during synthesis - Racemization during intermediate steps.- Inefficient chiral resolution or asymmetric synthesis method at scale.[2]- For syntheses starting from chiral precursors like (R)-2-hydroxymethylpiperazine, maintain mild reaction conditions to prevent racemization.- If using asymmetric hydrogenation, carefully select the chiral catalyst and optimize reaction parameters such as pressure and temperature for large-scale efficiency.[2]
Formation of impurities during hydroxymethylation - Over-reaction or side reactions with formaldehyde.- Degradation of starting material or product under reaction conditions.- Control the stoichiometry of formaldehyde and the reducing agent.- Optimize the reaction temperature and monitor for the formation of by-products by HPLC.- Consider a phased addition of the hydroxymethylating agent.
Difficulties in product isolation and purification - The product is a polar amino alcohol, which can be highly soluble in aqueous work-up solutions.[3]- Emulsion formation during extraction.- Product oiling out or difficulty with crystallization.- During aqueous work-up, use a "salting out" technique by adding brine to reduce the product's solubility in the aqueous phase.[3]- Employ a more polar extraction solvent like ethyl acetate or n-butanol.[3]- For crystallization, conduct solvent screening to identify a suitable solvent system. Consider using a seed crystal to induce crystallization.[4]
Exothermic reaction during Boc-protection - The reaction of amines with Boc anhydride can be exothermic, leading to temperature control issues at scale.- Implement a robust cooling system for the reactor.- Add the Boc anhydride portion-wise or via a controlled addition pump to manage the heat evolution.- Dilute the reaction mixture to better dissipate heat.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale production of (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate?

A common industrial synthesis route starts from (R)-2-hydroxymethylpiperazine.[1] This involves a two-step process: first, the formation of the di-Boc protected intermediate, 1,4-di-Boc-2-hydroxymethyl piperazine, followed by selective hydrolysis to yield the desired mono-Boc protected product.[1]

Q2: How can the formation of the di-Boc protected by-product be minimized during the Boc protection step?

Minimizing the di-Boc by-product on a large scale requires careful control of the reaction conditions. A key strategy is to control the stoichiometry of the di-tert-butyl dicarbonate ((Boc)₂O).[1] Using a slight excess of the piperazine starting material and slow, controlled addition of the (Boc)₂O can favor the formation of the mono-protected product.

Q3: What are the critical parameters to control during the selective hydrolysis of 1,4-di-Boc-2-hydroxymethyl piperazine?

The selective removal of one Boc group is typically achieved under controlled basic conditions.[1] Key parameters to monitor and control include the concentration of the base (e.g., sodium hydroxide), the reaction temperature, and the reaction time. Over-reaction can lead to the complete deprotection of the piperazine.

Q4: What are the safety considerations for the scale-up of this process?

The Boc-protection step can be exothermic and requires careful temperature management to prevent runaway reactions.[5] Additionally, the use of flammable solvents necessitates appropriate safety measures, including proper ventilation and grounding of equipment to prevent static discharge. A thorough process safety review should be conducted before any large-scale campaign.

Q5: How can the final product be effectively purified at an industrial scale?

Due to the polar nature of the product, purification can be challenging.[6] Crystallization is a preferred method for large-scale purification. A thorough solvent screening and optimization of crystallization conditions (temperature, cooling rate, and agitation) are crucial.[4] In some cases, forming a salt of the product can facilitate crystallization and purification.[6]

Experimental Protocols

Protocol 1: Synthesis of (R)-1,4-di-Boc-2-hydroxymethyl piperazine[1]
  • To a cooled (0-5 °C) aqueous solution of (R)-2-hydroxymethylpiperazine, add sodium hydroxide to create alkaline conditions.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) dropwise while maintaining the temperature. The molar ratio of (R)-2-hydroxymethylpiperazine to (Boc)₂O should be approximately 1:2.1-2.2.

  • Allow the reaction to stir at room temperature for 10-13 hours.

  • After the reaction is complete, extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic phases with dilute acid (e.g., 1M HCl) and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent to yield 1,4-di-Boc-2-hydroxymethyl piperazine.

Protocol 2: Selective Hydrolysis to (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate[1]
  • Charge a reactor with 1,4-di-Boc-2-hydroxymethyl piperazine and 95% ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture and concentrate to remove the ethanol.

  • Extract the product with dichloromethane.

  • Wash the combined organic phases with a sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by crystallization from a solvent such as n-hexane.

Visualizations

G cluster_0 Synthesis Pathway A (R)-2-hydroxymethylpiperazine B (R)-1,4-di-Boc-2-hydroxymethyl piperazine A->B (Boc)₂O, NaOH C (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate B->C NaOH, Ethanol, Reflux G cluster_1 Troubleshooting Workflow: Low Yield in Boc-Protection Start Low Yield Observed CheckDiBoc Check for Di-Boc By-product Start->CheckDiBoc IncompleteReaction Incomplete Reaction? CheckDiBoc->IncompleteReaction No OptimizeStoichiometry Optimize (Boc)₂O Stoichiometry CheckDiBoc->OptimizeStoichiometry Yes IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes End Yield Improved IncompleteReaction->End No SlowAddition Implement Slow Reagent Addition OptimizeStoichiometry->SlowAddition SlowAddition->End IncreaseTimeTemp->End

References

Validation & Comparative

Comparative Purity Analysis of Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection and Performance

The purity of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, is critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of this and other Boc-protected piperazine derivatives. This guide provides a comparative overview of a robust HPLC-UV method alongside alternative analytical techniques, offering supporting data and detailed experimental protocols to inform method selection for quality control and research applications.

Comparison of Analytical Methods

While reversed-phase HPLC with UV detection is a widely accessible and reliable method for purity analysis, other techniques such as chiral HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) offer specific advantages, particularly for enantiomeric purity and impurity identification.

ParameterHPLC-UVChiral HPLC-UVLC-MS
Principle Chromatographic separation based on polarity with UV absorbance detection.Chromatographic separation of enantiomers using a chiral stationary phase with UV detection.Chromatographic separation coupled with mass-based detection for identification and quantification.
Primary Use Routine purity assessment and quantification of the main component.Determination of enantiomeric purity and separation of stereoisomers.Impurity identification, trace-level quantification, and structural elucidation.
Typical Purity Results >98%Enantiomeric Excess (e.e.) >99%High sensitivity for trace impurities, providing a more detailed impurity profile.
LOD/LOQ Generally in the ppm range, dependent on the chromophore.Similar to HPLC-UV, but specific to each enantiomer.Lower detection limits (ppb range), ideal for trace impurity analysis.
Advantages Robust, cost-effective, and widely available instrumentation.Essential for controlling stereochemistry, a critical aspect of drug efficacy and safety.High selectivity and sensitivity; provides molecular weight information for unknown impurity identification.
Limitations May not separate chiral impurities; potential for co-elution of structurally similar impurities.More expensive columns and potentially more complex method development.Higher equipment cost and complexity; may require derivatization for compounds with poor ionization.

Experimental Protocols

Detailed methodologies for the recommended HPLC-UV method and a comparative chiral HPLC method are provided below.

Recommended Method: Reversed-Phase HPLC-UV

This method is suitable for the routine purity analysis of this compound. The Boc-protecting group allows for direct UV detection without the need for derivatization.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, as a mobile phase modifier)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramping up to elute the compound. A typical gradient might be: 0-1 min (10% B), 1-10 min (10-90% B), 10-12 min (90% B), 12-12.1 min (90-10% B), 12.1-15 min (10% B).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Further dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method: Chiral HPLC-UV

This method is crucial for determining the enantiomeric purity of this compound, which is important as different enantiomers can have different pharmacological activities.

Instrumentation:

  • HPLC system with a UV or PDA detector.

  • Analytical column: Chiralpak IC or a similar polysaccharide-based chiral stationary phase (e.g., 250 x 4.6 mm, 5 µm).

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropyl Alcohol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

Chromatographic Conditions:

ParameterCondition
Mobile Phase n-Hexane:Isopropyl Alcohol with 0.2% TFA (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase.

  • Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

Workflow and Visualization

The following diagrams illustrate the logical workflow for the HPLC purity analysis and a decision-making pathway for selecting the appropriate analytical method.

HPLC_Purity_Analysis_Workflow HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Receive Sample weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for the purity analysis of a pharmaceutical intermediate by HPLC.

Analytical_Method_Selection Analytical Method Selection Guide question1 Primary Analytical Goal? goal1 Routine Purity Assessment question1->goal1 goal2 Enantiomeric Purity question1->goal2 goal3 Impurity Identification question1->goal3 method1 Use Reversed-Phase HPLC-UV goal1->method1 method2 Use Chiral HPLC-UV goal2->method2 method3 Use LC-MS goal3->method3

Caption: A decision-making guide for selecting the appropriate analytical method.

A Comparative Guide to the NMR Characterization of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of key intermediates is paramount. This guide provides a detailed NMR characterization of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry. Through a comparative analysis with its parent compound, tert-butyl piperazine-1-carboxylate, this document offers valuable insights into the influence of the hydroxymethyl group on the molecule's spectral properties.

This guide presents a side-by-side comparison of the ¹H and ¹³C NMR data for this compound and tert-butyl piperazine-1-carboxylate. Detailed experimental protocols for NMR analysis are also provided, alongside a visual representation of the target molecule's structure and key NMR correlations.

NMR Data Comparison

The introduction of a hydroxymethyl group at the 3-position of the piperazine ring in this compound leads to distinct changes in the NMR spectra when compared to the unsubstituted analogue, tert-butyl piperazine-1-carboxylate. These differences are crucial for confirming the identity and purity of the synthesized compound. The following tables summarize the ¹H and ¹³C NMR spectral data for both compounds.

Table 1: ¹H NMR Data Comparison

Compound Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration
This compound (in CDCl₃)-C(CH₃)₃1.46s9H
Piperazine Ring H's1.73 - 1.99m4H
Piperazine Ring H's3.26 - 3.40m2H
-CH₂OH3.63 - 3.73m2H
-CH-3.78 - 3.87m1H
tert-butyl piperazine-1-carboxylate (in CDCl₃)[1]-C(CH₃)₃1.46s9H
Piperazine Ring H's2.79t, J = 5.2 Hz4H
Piperazine Ring H's3.39t, J = 5.2 Hz4H

Table 2: ¹³C NMR Data Comparison

Compound Carbon Assignment Chemical Shift (δ) ppm
This compound (in CDCl₃)-C(C H₃)₃28.7
Piperazine Ring C's23.6, 29.3, 30.6, 31.0
Piperazine Ring C46.4
-CH-56.9
-CH₂OH62.8
-C (CH₃)₃79.3
C=O155.0
tert-butyl piperazine-1-carboxylate (in CDCl₃)[1]-C(C H₃)₃28.6
Piperazine Ring C's45.9 (2C)
-C (CH₃)₃79.9
C=O154.9

Experimental Protocols

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra for piperazine derivatives.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A 500 MHz NMR spectrometer.

  • ¹H NMR:

    • The spectra are recorded at room temperature.

    • Data is reported as chemical shift (δ) in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and integration (number of protons).

  • ¹³C NMR:

    • The spectra are recorded at 125 MHz.

    • Data is reported in terms of chemical shift (δ) in ppm relative to the solvent signal (CDCl₃ at 77.16 ppm).

Visualization of Chemical Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments that give rise to the observed NMR signals.

Caption: Structure and NMR assignments for this compound.

References

A Comparative Guide to Alternative Protecting Groups for 3-(Hydroxymethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules, particularly in drug discovery and development. 3-(Hydroxymethyl)piperazine is a valuable bifunctional building block, possessing two secondary amine functionalities with different steric environments and a primary hydroxyl group. This guide provides a comparative analysis of alternative protecting group strategies for this scaffold, focusing on orthogonality, yields, and reaction conditions to aid in the rational design of synthetic routes.

Orthogonal Protection Strategies: A Logical Overview

The presence of three distinct reactive sites on 3-(hydroxymethyl)piperazine necessitates a well-defined orthogonal protection strategy. This allows for the selective deprotection and functionalization of one site while the others remain shielded. The following diagram illustrates the logical workflow for the differential protection of this molecule.

Orthogonal_Protection_Strategy cluster_0 Initial Protection cluster_1 Second Protection cluster_2 Full Protection & Selective Deprotection Unprotected 3-(Hydroxymethyl)piperazine N1_Protected N1-Protected Unprotected->N1_Protected Selective N1 Protection (e.g., Boc) OH_Protected OH-Protected Unprotected->OH_Protected Selective OH Protection N1_N4_Diprotected N1, N4-Diprotected N1_Protected->N1_N4_Diprotected N4 Protection (e.g., Cbz) N1_OH_Diprotected N1, OH-Diprotected N1_Protected->N1_OH_Diprotected OH Protection (e.g., TBDMS) Fully_Protected Fully Protected (N1, N4, OH) N1_OH_Diprotected->Fully_Protected N4 Protection Selective_Deprotection Selective Deprotection Fully_Protected->Selective_Deprotection Orthogonal Deprotection

Caption: Logical workflow for the orthogonal protection of 3-(hydroxymethyl)piperazine.

Comparison of Amine Protecting Groups

The two secondary amines of the piperazine ring can be protected with a variety of groups. The choice of protecting group is dictated by the desired stability and the conditions required for its removal. The most common protecting groups for piperazines are tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

Protecting GroupStructureProtection ConditionsDeprotection ConditionsYield (%)Advantages & Disadvantages
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc)₂O, NaOH, Ethanol, 16h, reflux6N HCl, ether wash, then basification with KOH~99%[1]Advantages: High yield, stable to a wide range of non-acidic conditions. Disadvantages: Acid labile, which may not be suitable for substrates with other acid-sensitive groups.
Cbz BenzyloxycarbonylBenzyl chloroformate (Cbz-Cl), NaHCO₃, THF/H₂O, 0°C, 20hH₂, Pd/C, MeOH, 60°C, 40h~90% (general)[2]Advantages: Stable to acidic and basic conditions, removed by mild hydrogenolysis. Disadvantages: Hydrogenolysis may not be compatible with other reducible functional groups.

Orthogonal Protection of Piperazine Nitrogens: A Case Study

A common strategy for differentiating the two piperazine nitrogens involves the initial protection of one nitrogen with a Boc group, followed by the protection of the second nitrogen with a Cbz group. Subsequently, the Boc group can be selectively removed under acidic conditions, leaving the Cbz group intact for further transformations.

Orthogonal_N_Protection Start N-Boc-3-(hydroxymethyl)piperazine Diprotected N-Boc, N'-Cbz- 3-(hydroxymethyl)piperazine Start->Diprotected Cbz-Cl, Base Selectively_Deprotected N-Cbz-3-(cyanomethyl)piperazine* Diprotected->Selectively_Deprotected 1. Mesylation & Cyanation 2. Acidic Deprotection of Boc

Caption: Orthogonal protection and selective deprotection of piperazine nitrogens. *Note: The hydroxymethyl group was converted to a cyanomethyl group in this specific literature example.[3]

In a reported synthesis, the free NH group of tert-butyl (R)-3-(hydroxymethyl)piperazine-1-carboxylate was protected with a Cbz group.[3] Following conversion of the hydroxymethyl group, the Boc group was removed to afford the Cbz-protected piperazine derivative in a 44% yield for the deprotection step.[3]

Comparison of Hydroxyl Protecting Groups

The primary hydroxyl group of 3-(hydroxymethyl)piperazine can be protected to prevent its interference in reactions targeting the amine functionalities. Common protecting groups for hydroxyls include silyl ethers and benzyl ethers.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsYield (%)Advantages & Disadvantages
TBDMS tert-ButyldimethylsilylTBDMS-Cl, Imidazole, DMFTBAF in THF; or mild acid (e.g., AcCl in MeOH)High (general)Advantages: Stable to a wide range of non-acidic and non-fluoride conditions, easily introduced. Disadvantages: Labile to fluoride ions and acidic conditions.
Bn BenzylBenzyl bromide (BnBr), NaH, THFH₂, Pd/CHigh (general)Advantages: Stable to a wide range of acidic and basic conditions. Disadvantages: Requires hydrogenolysis for removal, which can affect other functional groups.

Experimental Protocols

N-Boc Protection of 3-(Hydroxymethyl)piperazine[1]
  • Materials: Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate, ethanol, sodium hydroxide.

  • Procedure: To a solution of di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (4.00 g, 12.6 mmol) in ethanol (110 ml) is added sodium hydroxide (1.99 g, 49.8 mmol). The mixture is heated under reflux for 16 hours. After completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to afford 1-Boc-3-hydroxymethylpiperazine.

  • Yield: 99.6%

General N-Cbz Protection of an Amine[2]
  • Materials: Amine, THF, H₂O, NaHCO₃, Benzyl chloroformate (Cbz-Cl).

  • Procedure: To the amine (1.0 equiv) in a 2:1 mixture of THF/H₂O is added NaHCO₃ (2.0 equiv) and Cbz-Cl (1.5 equiv) at 0°C. The solution is stirred for 20 hours at the same temperature. The reaction mixture is diluted with H₂O and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by silica gel column chromatography.

  • Yield: ~90%

General N-Boc Deprotection[4]
  • Materials: N-Boc protected piperazine, 6N HCl, ether, solid KOH, ethyl acetate.

  • Procedure: The N-Boc protected piperazine is dissolved in 6N HCl and washed with ether. The aqueous phase is then basified with solid KOH to pH 11. The product is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄ and concentrated to yield the deprotected piperazine.

General N-Cbz Deprotection (Hydrogenolysis)[2]
  • Materials: N-Cbz protected amine, MeOH, 5% Pd/C.

  • Procedure: To a solution of the N-Cbz protected amine in MeOH, 5% Pd/C is added. The mixture is stirred at 60°C for 40 hours under an atmosphere of H₂. The catalyst is then filtered off through a pad of celite, and the filtrate is concentrated to give the deprotected amine.

Conclusion

The choice of protecting groups for 3-(hydroxymethyl)piperazine is a critical decision in the design of a synthetic route. The Boc group offers high-yielding protection of the piperazine nitrogen but is sensitive to acid. The Cbz group provides robustness towards acid and base but requires hydrogenolysis for removal. For the hydroxyl group, TBDMS ethers are a versatile option, while benzyl ethers offer greater stability at the cost of more restrictive deprotection conditions. By employing an orthogonal protection strategy, researchers can selectively functionalize each position of the 3-(hydroxymethyl)piperazine scaffold, enabling the efficient synthesis of complex target molecules.

References

Determining the Chiral Purity of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a critical step in producing safe and effective pharmaceuticals. This guide provides a comparative overview of two powerful chromatographic techniques for determining the chiral purity of this compound: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

The selection of an appropriate analytical method is crucial for accurate quantification of enantiomers. Both Chiral HPLC and Chiral SFC are widely adopted in the pharmaceutical industry for their robustness and reliability in separating stereoisomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of a wide range of chiral compounds, including those with structural similarities to the target molecule.

Comparative Analysis of Chiral Separation Techniques

The choice between Chiral HPLC and Chiral SFC often depends on factors such as desired analysis speed, solvent consumption, and the specific physicochemical properties of the analyte. The following table summarizes the key performance metrics for hypothetical, yet representative, methods for the chiral purity determination of this compound.

ParameterChiral HPLC MethodChiral SFC Method
Stationary Phase Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))Chiralpak® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate))
Particle Size 5 µm3 µm
Mobile Phase n-Hexane/2-Propanol/Diethylamine (80:20:0.1, v/v/v)CO₂/Methanol with 0.1% Diethylamine (85:15, v/v)
Flow Rate 1.0 mL/min2.5 mL/min
Column Temperature 35 °C40 °C
Backpressure ~50 bar150 bar
Typical Run Time 15 - 25 minutes5 - 10 minutes
Resolution (Rs) > 2.0> 1.8
Solvent Consumption HighLow (primarily CO₂)

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar piperazine derivatives and serve as a strong starting point for method development.

Chiral High-Performance Liquid Chromatography (HPLC)

This method utilizes a normal-phase approach with a polysaccharide-based chiral stationary phase, a common and effective strategy for the separation of enantiomers of N-Boc protected compounds.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: Chiralpak® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/2-Propanol/Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a high-speed, environmentally friendly alternative to HPLC, offering rapid separations and reduced organic solvent usage.

Instrumentation:

  • SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and a UV-Vis or PDA detector.

Chromatographic Conditions:

  • Column: Chiralpak® IC-3 (150 x 4.6 mm, 3 µm)

  • Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.1% Diethylamine (B)

  • Gradient: Isocratic at 15% B

  • Flow Rate: 2.5 mL/min

  • Column Temperature: 40 °C

  • Backpressure: 150 bar

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Workflow for Chiral Purity Determination

The following diagram illustrates the general workflow for determining the chiral purity of a pharmaceutical intermediate like this compound.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Appropriate Solvent a->b c Inject Sample into HPLC or SFC System b->c d Separation on Chiral Stationary Phase c->d e Detect Enantiomers (UV/PDA) d->e f Integrate Peak Areas e->f g Calculate Enantiomeric Excess (% ee) f->g

General workflow for chiral purity determination.

Concluding Remarks

Both Chiral HPLC and Chiral SFC are highly effective for the determination of the chiral purity of this compound. The choice of method will be guided by the specific needs of the laboratory, with SFC offering advantages in terms of speed and sustainability, while HPLC remains a robust and widely accessible technique. The provided protocols offer a solid foundation for developing a validated analytical method for ensuring the quality of this important chiral building block.

Cost-benefit analysis of different tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of three distinct methods for the synthesis of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, a valuable building block in the pharmaceutical industry.

This report outlines the experimental protocols, quantitative data, and a comparative analysis of a patented multi-step synthesis, a cost-effective route utilizing economical starting materials, and a high-yield approach mediated by 1,1'-carbonyldiimidazole (CDI).

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Multi-step Synthesis from (R)-2-hydroxymethylpiperazineMethod 2: Cost-Effective Synthesis from Ethylenediamine and (R)-glycidolMethod 3: CDI-Mediated Synthesis
Starting Materials (R)-2-hydroxymethylpiperazine, Di-tert-butyl dicarbonateEthylenediamine, (R)-glycidol, Di-tert-butyl dicarbonatePiperazine, 1,1'-Carbonyldiimidazole (CDI), tert-Butanol
Overall Yield 91%[1]Not explicitly stated80-95%
Purity 98.6% (HPLC)[1]Not explicitly statedHigh (implied by high yield)
Key Reagents Sodium hydroxide, Ethanol, DichloromethaneNot explicitly statedAqueous brine
Reaction Time Step 2: 10-13 hours; Step 3: 3-5 hoursNot explicitly stated30 minutes to 12 hours
Reaction Temperature Step 2: Room temperature; Step 3: RefluxNot explicitly statedRoom temperature to 30°C

Experimental Protocols

Method 1: Multi-step Synthesis from (R)-2-hydroxymethylpiperazine

This patented method involves a two-step process starting from (R)-2-hydroxymethylpiperazine.

Step 1: Synthesis of 1,4-di-Boc-2-hydroxymethylpiperazine To an aqueous solution of (R)-2-hydroxymethylpiperazine, sodium hydroxide is added in an ice bath. Di-tert-butyl dicarbonate ((Boc)2O) is then added dropwise, and the reaction is stirred at room temperature for 10-13 hours. The product is extracted with dichloromethane, washed with 1M hydrochloric acid, dried, and concentrated. The crude product is purified by crystallization.

Step 2: Synthesis of (R)-1-Boc-3-hydroxymethylpiperazine The 1,4-di-Boc-2-hydroxymethylpiperazine is dissolved in 95% ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is heated to reflux for 3-5 hours. After the reaction, ethanol is removed under reduced pressure. The product is extracted with dichloromethane, washed with a sodium chloride solution, dried, and concentrated. The final product is obtained by crystallization from n-hexane.[2]

Method 2: Cost-Effective Synthesis from Ethylenediamine and (R)-glycidol

This approach is highlighted as an industrially favored route due to the low cost of its starting materials, ethylenediamine and (R)-glycidol. The synthesis begins with the mono-protection of ethylenediamine using di-tert-butyl dicarbonate. This is followed by a condensation reaction with a derivative of ethyl acetoacetate to form a 3,4-dehydropiperazine-2-one intermediate. Subsequent steps to yield the final product are not detailed in the available literature.

Method 3: CDI-Mediated Synthesis

This method offers high yields and reduced formation of di-protected byproducts. The synthesis involves the initial formation of tert-butyl 1H-imidazole-1-carboxylate from the reaction of 1,1'-carbonyldiimidazole (CDI) with tert-butanol. This intermediate then reacts with piperazine in an aqueous brine solution. The reaction proceeds under mild conditions, at temperatures ranging from room temperature to 30°C, with reaction times varying from 30 minutes to 12 hours.

Cost-Benefit Analysis

A preliminary cost analysis based on commercially available reagent prices reveals the economic advantages of Method 2.

ReagentPrice (USD)
(R)-2-hydroxymethylpiperazineContact for pricing
Di-tert-butyl dicarbonate~$144.50 / 50g
Ethylenediamine~$2.71 - $3.32 / kg[3]
(R)-glycidol~$254.28 / 25g
1,1'-Carbonyldiimidazole (CDI)~$63.00 / 25g[4]
Sodium Hydroxide~$0.12 - $0.29 / kg
Ethanol~$0.60 - $1.37 / liter[5]
DichloromethaneContact for pricing

Method 1 provides a high yield and purity, as demonstrated in the patent. However, the cost of the starting material, (R)-2-hydroxymethylpiperazine, is a significant factor to consider for large-scale production.

Method 2 stands out for its use of inexpensive starting materials, ethylenediamine and (R)-glycidol, making it a highly attractive option for industrial-scale synthesis. The lack of a detailed public protocol, however, necessitates further process development.

Method 3 offers the advantage of high yields and mild reaction conditions, potentially reducing energy costs and simplifying the purification process. The cost of CDI is a factor to weigh against the benefits of this streamlined approach.

Synthesis Workflow Comparison

Synthesis_Comparison cluster_method1 Method 1: Patented Route cluster_method2 Method 2: Cost-Effective Route cluster_method3 Method 3: CDI-Mediated Route M1_start (R)-2-hydroxymethylpiperazine M1_step1 Protection with (Boc)2O M1_start->M1_step1 M1_intermediate 1,4-di-Boc-2-hydroxymethylpiperazine M1_step1->M1_intermediate M1_step2 Selective deprotection M1_intermediate->M1_step2 M1_end tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate M1_step2->M1_end M2_start1 Ethylenediamine M2_step1 Reaction and Cyclization M2_start1->M2_step1 M2_start2 (R)-glycidol M2_start2->M2_step1 M2_intermediate Piperazine intermediate M2_step1->M2_intermediate M2_step2 Boc Protection M2_intermediate->M2_step2 M2_end tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate M2_step2->M2_end M3_start1 Piperazine M3_step2 Reaction with Piperazine M3_start1->M3_step2 M3_start2 CDI + tert-Butanol M3_step1 Formation of activated Boc reagent M3_start2->M3_step1 M3_intermediate tert-butyl 1H-imidazole-1-carboxylate M3_step1->M3_intermediate M3_intermediate->M3_step2 M3_end tert-butyl 3-(hydroxymethyl) piperazine-1-carboxylate M3_step2->M3_end

Caption: Comparative flowchart of the three synthesis methods.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. Proper disposal of chemical reagents like tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a critical component of laboratory safety, ensuring the protection of personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is essential to handle this compound with appropriate care. This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Therefore, all handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Gloves should be inspected before use and properly removed and disposed of after handling.

  • Body Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Segregation and Collection:

    • Carefully collect any waste this compound, including residues from reaction vessels and contaminated materials (e.g., weighing paper, pipette tips).

    • For spills, avoid creating dust.[1] Gently sweep up the solid material or use an inert absorbent material for solutions.

    • Place the collected waste into a clearly labeled, sealed, and suitable container. The container should be compatible with the chemical and properly marked with its contents and associated hazards.

  • Container Labeling:

    • The waste container must be labeled with the full chemical name: "this compound".

    • Include appropriate hazard warnings, such as "Harmful," "Irritant," and any other relevant GHS pictograms.

  • Temporary Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]

  • Professional Disposal:

    • Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal. Methods like licensed chemical destruction or controlled incineration are often employed.[4]

  • Disposal of Contaminated Packaging:

    • Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • Alternatively, the packaging can be punctured to render it unusable and then disposed of in accordance with local regulations, which may include disposal in a sanitary landfill or through controlled incineration.[4] Contaminated packaging should generally be disposed of as the unused product.[1]

Quantitative Data Summary

PropertyValueSource
GHS Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Recommended PPESafety glasses/face shield, chemical-resistant gloves, lab coat, respirator (if needed)[1]
Incompatible MaterialsStrong oxidizing agents, strong acids[2][3]
Disposal MethodContact a licensed professional waste disposal service.[1]

Disposal Workflow

Disposal Workflow for this compound A Start: Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B D Is the container empty? A->D C Collect Waste Material (Avoid Dust Generation) B->C F Place in Labeled, Sealed Waste Container C->F D->C No E Triple Rinse Container Collect Rinsate as Waste D->E Yes E->F J Puncture and Dispose of Container as per Regulations E->J G Store in Designated Chemical Waste Area F->G H Arrange for Professional Waste Disposal G->H I End: Proper Disposal H->I

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Safely Handling Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

This guide provides essential safety protocols and logistical information for the handling, storage, and disposal of this compound (CAS No: 278788-66-2). Adherence to these procedures is critical for ensuring the personal safety of researchers, scientists, and drug development professionals, and for maintaining a secure laboratory environment.

Hazard Identification

Based on safety data for the compound and structurally similar chemicals, this compound is classified as an irritant.[1][2][3] The primary hazards are associated with skin, eye, and respiratory system contact.

  • Signal Word : Warning[1][3][4]

  • GHS Hazard Pictogram : GHS07 (Exclamation Mark)[4]

  • Hazard Statements :

    • H315: Causes skin irritation.[1][3][5]

    • H319: Causes serious eye irritation.[1][3][5]

    • H335: May cause respiratory irritation.[1][3][4]

    • H302: Harmful if swallowed.[4][6]

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this chemical. The following table outlines the mandatory PPE to mitigate the identified risks.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldWear tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7] A face shield is recommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesUse disposable nitrile rubber gloves inspected for integrity before use.[7] For prolonged or repeated contact, consult the manufacturer's resistance data. Contaminated gloves must be disposed of according to laboratory and local regulations.
Skin and Body Protection Laboratory CoatA standard lab coat is required to prevent skin contact.[1][8] For procedures with a higher risk of exposure, an impervious apron or suit may be necessary. Contaminated clothing must be removed and washed before reuse.[1][2]
Respiratory Protection Respirator (if needed)All handling should occur in a well-ventilated area, preferably a chemical fume hood, to keep airborne concentrations low.[1][8] If ventilation is inadequate or if dust/aerosols are generated, use a NIOSH-approved respirator.[7][9]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Before starting, ensure the work area (e.g., fume hood) is clean and safety equipment, including an eyewash station and safety shower, is accessible and operational.[1] Don all required PPE as specified in the table above.

  • Handling : Weigh and transfer the chemical within a ventilated enclosure to prevent the formation of dust and aerosols. Avoid all direct contact with the substance.[1] Use non-sparking tools if there is any fire risk.[7]

  • Post-Handling : After use, decontaminate all equipment and work surfaces. Wash hands and any exposed skin thoroughly with soap and water.[1][2]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase A Review Safety Data Sheet (SDS) B Verify Fume Hood & Safety Equipment A->B C Don Required PPE (Gloves, Goggles, Lab Coat) B->C D Transfer Chemical Inside Ventilated Enclosure C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Surfaces & Glassware E->F Procedure Complete G Segregate & Label Chemical Waste F->G H Properly Remove PPE & Wash Hands G->H I Safe Completion H->I

A standard workflow for the safe handling of chemical reagents.
Storage Plan

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][10]

  • Some suppliers recommend refrigerated storage (e.g., 0-8 °C).[4] Always follow the storage temperature guidance provided on the product label.

Spill and Emergency Plan
  • Evacuate : Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[7]

  • Contain : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][7]

  • Clean-Up : Wearing full PPE, absorb the spill with inert material (e.g., sand, vermiculite) and sweep it into a suitable, closed, and labeled container for disposal.[1][2]

  • Decontaminate : Thoroughly clean the spill area once the material has been removed.

Disposal Plan
  • Waste Collection : All chemical waste and contaminated materials (e.g., gloves, absorbent pads) must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Disposal : The disposal of surplus and non-recyclable solutions must be managed by a licensed professional waste disposal service. Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1][2]

  • Packaging : Do not reuse empty containers. They should be disposed of as unused products.[1]

G cluster_hazard Identified Hazards cluster_ppe Protective Barriers (PPE) cluster_action Engineering & Procedural Controls H1 Skin Irritation (H315) P1 Resistant Gloves H1->P1 mitigated by H2 Eye Irritation (H319) P2 Safety Goggles H2->P2 mitigated by H3 Respiratory Irritation (H335) A3 Work in Chemical Fume Hood H3->A3 mitigated by A1 Prevents Skin Contact P1->A1 enables A2 Prevents Eye Contact P2->A2 enables P3 Lab Coat P3->A1 A4 Prevents Inhalation A3->A4 enables

Logical relationship between chemical hazards and safety controls.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.